(2S)-2-(3-fluorophenyl)piperazine
Description
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Structure
3D Structure
Properties
CAS No. |
612507-30-9 |
|---|---|
Molecular Formula |
C10H13FN2 |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
(2S)-2-(3-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2/t10-/m1/s1 |
InChI Key |
AWAUULFUTVPSTI-SNVBAGLBSA-N |
SMILES |
C1CNC(CN1)C2=CC(=CC=C2)F |
Isomeric SMILES |
C1CN[C@H](CN1)C2=CC(=CC=C2)F |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Pharmacological Profile of 2-Substituted Fluorophenyl Piperazines
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of conformational flexibility, tunable basicity, and the ability to form multiple non-covalent interactions with biological targets.[1] This versatility has led to its incorporation into drugs targeting a wide array of receptors and enzymes, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][2][3]
When combined with a fluorophenyl moiety, particularly with substitution at the 2-position, the resulting scaffold gains enhanced pharmacological properties. The fluorine atom, owing to its high electronegativity and small size, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity by altering electronic distribution and forming key hydrogen bonds.[4][5] This guide provides a comprehensive technical overview of the pharmacological profile of 2-substituted fluorophenyl piperazines, exploring their synthesis, key receptor interactions, structure-activity relationships (SAR), and the experimental protocols used for their characterization.
Core Synthetic Strategies
The synthesis of 2-fluorophenyl piperazine derivatives typically involves well-established chemical reactions that allow for precise structural modifications. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction, where 1,2-difluorobenzene reacts with piperazine. The resulting 1-(2-fluorophenyl)piperazine is a key intermediate that can be further functionalized.[6][7] Another prevalent strategy is the Buchwald-Hartwig amination, which couples an aryl halide (2-fluorobromobenzene) with piperazine using a palladium catalyst. Subsequent reactions, such as reductive amination or amide coupling at the N4 position of the piperazine ring, allow for the introduction of diverse substituents, enabling the exploration of the chemical space and optimization of pharmacological activity.[3][8]
Caption: General synthetic pathways for 2-substituted fluorophenyl piperazines.
Pharmacological Profile: A Multi-Target Scaffold
The 2-fluorophenyl piperazine core is a versatile pharmacophore that interacts with several key G-protein coupled receptors (GPCRs) and transporters, primarily within the central nervous system. Its pharmacological profile is highly dependent on the nature of the substituent at the N4 position of the piperazine ring.
Dopamine Receptor Interactions (D₂/D₃)
A significant number of 2-fluorophenyl piperazine derivatives exhibit high affinity for D₂-like dopamine receptors, particularly the D₂ and D₃ subtypes.[9] These receptors are critical targets for antipsychotic medications. Many compounds in this class act as D₂/D₃ receptor antagonists or weak partial agonists.[10][11] This profile is desirable for atypical antipsychotics, as potent antagonism can alleviate the positive symptoms of schizophrenia, while partial agonism may help mitigate side effects like extrapyramidal symptoms (EPS) and hyperprolactinemia.[9][10] The selectivity for the D₃ versus the D₂ receptor is a key area of research, as D₃-selective antagonists are being investigated for treating substance use disorders and levodopa-induced dyskinesia in Parkinson's disease.[9][11]
| Compound Class | Target(s) | Affinity (Kᵢ) | Functional Activity | Potential Application | Reference(s) |
| Aryl-substituted piperazines | D₂, D₃ | 0.1 - 50 nM | Antagonist / Partial Agonist | Schizophrenia, Bipolar Disorder | [9][10][11] |
| Butyrophenone analogues | D₂, Sigma (σ) | 10 - 200 nM | D₂ Antagonist, σ Ligand | Psychosis | [10] |
Serotonin Receptor Interactions (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C)
The serotonergic system is another primary target for this scaffold. Many derivatives show significant affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors.[2][12]
-
5-HT₁ₐ Receptor: Activity at this receptor, often as an agonist or partial agonist, is associated with anxiolytic and antidepressant effects.[12] Combining D₂ antagonism with 5-HT₁ₐ agonism is a common strategy for developing atypical antipsychotics with an improved side-effect profile and efficacy against negative symptoms and cognitive deficits.[2]
-
5-HT₂ₐ Receptor: Antagonism at 5-HT₂ₐ receptors is another hallmark of atypical antipsychotics, believed to reduce the risk of EPS.
-
Serotonin Transporter (SERT): Some 2-fluorophenyl piperazine derivatives have been designed as selective serotonin reuptake inhibitors (SSRIs), forming the basis of antidepressant drugs.[13] The piperazine moiety can be hybridized with pharmacophores known to reverse SSRI-induced side effects, offering a promising avenue for developing improved therapeutics.[13]
| Compound Class | Target(s) | Affinity (Kᵢ / IC₅₀) | Functional Activity | Potential Application | Reference(s) |
| Aryl-substituted piperazines | 5-HT₁ₐ | 14 - 200 nM | Agonist / Partial Agonist | Depression, Anxiety | [12] |
| Phenoxy-ethyl piperazines | SERT | 1.45 - 9.56 µM | Reuptake Inhibitor | Depression | [13] |
| Phenyl-piperazines | 5-HT₂C | Modulatory | Modulator | Depression | [14][15] |
Other Notable Targets
The versatility of the scaffold extends beyond dopamine and serotonin receptors.
-
Sigma (σ) Receptors: Many atypical antipsychotics with a 2-fluorophenyl piperazine core also bind to sigma receptors.[10] While the precise role of sigma receptor modulation is still under investigation, it is thought to contribute to the overall efficacy and reduce the extrapyramidal side effects of these drugs.[10][16]
-
Equilibrative Nucleoside Transporters (ENTs): Certain complex derivatives have been identified as potent inhibitors of ENT1 and ENT2, which are involved in nucleoside synthesis and adenosine signaling.[17][18][19] This activity suggests potential applications in chemotherapy and as regulators of adenosine function.
-
Monoamine Oxidase B (MAO-B): Pyridazinone-containing derivatives have been developed as selective MAO-B inhibitors, which are used in the treatment of Parkinson's disease and depression.[8]
Structure-Activity Relationships (SAR)
The pharmacological profile of 2-substituted fluorophenyl piperazines is governed by intricate structure-activity relationships. Minor structural modifications can dramatically alter receptor affinity, selectivity, and functional activity.
-
The 2-Fluoro Substituent: The presence of the halogen at the ortho (2-position) of the phenyl ring is often crucial for high affinity at multiple targets, including ENT1/ENT2 and androgen receptors.[5][17][18][19] It influences the conformation of the phenyl ring relative to the piperazine, affecting how the molecule fits into the receptor's binding pocket.
-
The Piperazine Core: The two nitrogen atoms of the piperazine ring are essential for potency.[5] The N1 nitrogen engages the fluorophenyl ring, while the N4 nitrogen serves as a key point for diversification. The basicity of the N4 nitrogen is critical for forming a salt bridge with an acidic residue (e.g., Aspartate) in the binding pocket of many aminergic GPCRs.
-
The N4-Substituent: This is the most significant site for modulating selectivity. A long chain terminating in a bulky, lipophilic group often confers high affinity for D₂ and 5-HT₂ₐ receptors. The specific nature of this group (e.g., benzamide, pyrimidine, or other heterocyclic systems) fine-tunes the selectivity profile across different receptor families.[9][10]
Caption: Key structure-activity relationship points for the scaffold.
Essential Experimental Protocols
Characterizing the pharmacological profile of novel compounds requires robust and validated experimental workflows. Below are two fundamental protocols used in the field.
Protocol 1: Radioligand Competition Binding Assay
This assay is the gold standard for determining a compound's affinity (Kᵢ) for a specific receptor. It measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Causality and Self-Validation: This protocol is self-validating by design. The inclusion of a known reference compound (positive control) ensures the assay is performing as expected. Non-specific binding, determined using a high concentration of an unlabeled ligand, establishes the baseline and confirms that the observed competition is specific to the receptor of interest.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Homogenize cells or tissues expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The buffer choice is critical to maintain protein integrity and physiological pH.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation. This step removes cytosolic contaminants.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]-Spiperone for D₂ receptors), and cell membranes.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, cell membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).
-
Competition Binding: Add assay buffer, radioligand, cell membranes, and serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: β-Arrestin Recruitment Functional Assay
This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring the recruitment of β-arrestin to an activated GPCR. It is a common method for assessing signal transduction downstream of receptor binding.
Causality and Self-Validation: The assay relies on a genetically engineered system (e.g., PathHunter® assay) where receptor activation leads to a measurable signal (e.g., chemiluminescence). The inclusion of a known full agonist (positive control) and a known antagonist validates the system's responsiveness and allows for the characterization of unknown compounds relative to these standards.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line stably co-expressing the GPCR of interest fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementary fragment of β-gal.
-
-
Cell Plating:
-
Plate the cells in a white, clear-bottom 96-well assay plate and incubate overnight to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound and control compounds (e.g., a known agonist like Quinpirole for D₂ receptors and an antagonist like Haloperidol).
-
Agonist Mode: Add the diluted compounds directly to the cells.
-
Antagonist Mode: Pre-incubate the cells with the test compounds for a set time (e.g., 30 minutes) before adding a fixed concentration (e.g., EC₈₀) of the known agonist.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment, which brings the two β-gal fragments together to form an active enzyme.
-
-
Signal Detection:
-
Add a detection reagent containing a chemiluminescent substrate for the reconstituted β-gal enzyme.
-
Incubate for 60 minutes at room temperature to allow the signal to develop.
-
Read the chemiluminescence on a plate reader.
-
-
Data Analysis:
-
Agonist Mode: Plot the signal against the log concentration of the test compound. Fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist.
-
Antagonist Mode: Plot the signal against the log concentration of the test compound. Determine the IC₅₀ value, which reflects the compound's ability to block the agonist-induced signal.
-
Therapeutic Implications and Future Outlook
The diverse pharmacological profile of 2-substituted fluorophenyl piperazines makes them highly valuable scaffolds for developing therapeutics for a range of disorders.
-
Neuropsychiatric Disorders: Their primary application lies in treating schizophrenia, depression, and anxiety, leveraging their ability to modulate dopamine and serotonin receptors.[10][11][13]
-
Neurodegenerative Diseases: As selective MAO-B inhibitors or D₃ antagonists, they hold promise for treating Parkinson's disease, potentially offering neuroprotection and symptomatic relief.[8][9]
-
Oncology: The discovery of derivatives that inhibit BCL2 or act as ENT inhibitors points to potential applications as antiproliferative and anticancer agents.[5][20]
Future research will likely focus on optimizing subtype selectivity to minimize off-target effects. For instance, developing highly selective D₃ or 5-HT₂C ligands could lead to novel treatments with improved efficacy and tolerability. Furthermore, addressing challenges such as metabolic instability through bioisosteric replacement of the piperazine ring is an active area of investigation that could yield drug candidates with superior pharmacokinetic profiles.[21]
Conclusion
The 2-substituted fluorophenyl piperazine scaffold is a remarkably versatile and pharmacologically significant structure. Its ability to interact with a wide range of clinically relevant targets, coupled with the synthetic tractability that allows for fine-tuning of its properties, ensures its continued prominence in drug discovery. A thorough understanding of its synthesis, multi-target pharmacology, structure-activity relationships, and the robust experimental methods used for its evaluation is essential for researchers and drug development professionals seeking to harness its therapeutic potential.
References
-
Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. Available at: [Link]
-
Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. Available at: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. PubMed. Available at: [Link]
-
[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. Available at: [Link]
-
Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. PMC. Available at: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. Available at: [Link]
-
Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. PubMed. Available at: [Link]
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Available at: [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Available at: [Link]
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.
-
Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
-
Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC. Available at: [Link]
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. University of Florence. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
-
Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]
-
Details for Piperazines. UNODC. Available at: [Link]
-
para-Fluorophenylpiperazine. Wikipedia. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-(2-Fluorophenyl)piperazine | CAS 1011-15-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
- 15. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey | MDPI [mdpi.com]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 17. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 18. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2S)-2-(3-fluorophenyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (2S)-2-(3-fluorophenyl)piperazine, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development. The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral center and a fluorine-substituted phenyl group offers nuanced pharmacological properties.[1][2] This document will delve into the molecule's fundamental properties, stereoselective synthesis, analytical characterization, and its potential applications, grounded in established scientific principles and methodologies.
Core Molecular Properties
(2S)-2-(3-fluorophenyl)piperazine is the (S)-enantiomer of the 2-arylpiperazine derivative. Its molecular formula and weight are identical to its (R)-enantiomer and the racemic mixture. The key distinguishing feature of this specific stereoisomer would be its interaction with polarized light (optical rotation) and its differential binding to chiral entities such as biological receptors.
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂ | PubChem CID 3457896 |
| Molecular Weight | 180.22 g/mol | PubChem CID 3457896 |
| IUPAC Name | (2S)-2-(3-fluorophenyl)piperazine | N/A |
| CAS Number | 137684-17-4 (Unspecified stereochemistry) | PubChem CID 3457896 |
| Canonical SMILES | C1NC(CN1)C2=CC(=CC=C2)F | PubChem CID 3457896 |
| InChI Key | AWAUULFUTVPSTI-UHFFFAOYSA-N | PubChem CID 3457896 |
Enantioselective Synthesis
The synthesis of enantiomerically pure 2-substituted piperazines is a critical challenge in medicinal chemistry. Direct synthesis of the racemate followed by chiral resolution is one approach, but a more elegant and efficient strategy is asymmetric synthesis, which establishes the desired stereocenter early in the synthetic sequence. Common methods rely on the use of the chiral pool, chiral auxiliaries, or asymmetric catalysis.[3][4]
A robust and adaptable strategy for synthesizing chiral 2-arylpiperazines starts from readily available chiral α-amino acids.[5][6] This approach ensures the stereochemical integrity of the target molecule from the outset.
Conceptual Workflow for Asymmetric Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of (2S)-2-(3-fluorophenyl)piperazine, adapted from established methods for preparing chiral disubstituted piperazines.[5]
Caption: Conceptual synthesis of a chiral 2-arylpiperazine.
Experimental Protocol: Asymmetric Synthesis (Exemplary)
This protocol is a representative, multi-step synthesis adapted from methodologies for preparing chiral 3-substituted piperazine-2-acetic acid esters, which involves the key formation of a chiral 1,2-diamine intermediate.[5]
Step 1: Synthesis of N-Boc-(S)-3-fluorophenylalaninol
-
To a stirred solution of N-Boc-(S)-3-fluorophenylalanine (1.0 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to yield the chiral amino alcohol.
Step 2: Formation of the Orthogonally Protected Diamine
-
Convert the hydroxyl group of the amino alcohol to a leaving group (e.g., mesylate).
-
Displace the leaving group with an azide (e.g., sodium azide) in DMF.
-
Reduce the azide to the primary amine (e.g., by catalytic hydrogenation with Pd/C).
-
Protect the newly formed amine with an orthogonal protecting group (e.g., a nosyl group) to yield the fully protected chiral 1,2-diamine.
Step 3: Piperazine Ring Formation
-
Dissolve the protected diamine (1.0 eq) in dichloromethane.
-
Add 2-bromoethyl-diphenylsulfonium triflate (1.25 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).[5]
-
Stir the reaction at room temperature for 16-24 hours. The reaction proceeds via an in-situ generated vinyl sulfonium salt and subsequent aza-Michael addition and cyclization.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the protected piperazine.
Step 4: Deprotection
-
Selectively remove the protecting groups. For example, the Boc group can be removed under acidic conditions (e.g., TFA in DCM), and the nosyl group can be removed using a thiol and a base (e.g., thiophenol and K₂CO₃).
-
Purify the final product, (2S)-2-(3-fluorophenyl)piperazine, by column chromatography or crystallization.
Applications in Drug Development & Pharmacology
Phenylpiperazine derivatives are well-established pharmacophores that interact with a variety of neurotransmitter receptors, particularly in the central nervous system.[1] Compounds like m-trifluoromethylphenylpiperazine (TFMPP) are known serotonin receptor agonists.[7] Given its structural similarity, (2S)-2-(3-fluorophenyl)piperazine is a highly promising candidate for modulating serotonergic or dopaminergic pathways.
The chirality at the C2 position is crucial, as enantiomers often exhibit different binding affinities and functional activities at their biological targets.[8] This stereoselectivity can be the difference between a potent therapeutic agent and an inactive or even toxic compound.
Potential Mechanism of Action: Serotonin (5-HT) Receptor Modulation
Many phenylpiperazines function as agonists or antagonists at various serotonin (5-HT) receptor subtypes.[1][9] An agonist binding to a G-protein coupled receptor (GPCR) like a 5-HT receptor initiates a downstream signaling cascade, typically involving the dissociation of G-protein subunits and modulation of second messengers like cAMP.
Caption: Generalized 5-HT receptor signaling pathway.
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of (2S)-2-(3-fluorophenyl)piperazine requires a suite of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the proton skeleton. For a 2-substituted piperazine, the seven protons on the piperazine ring will appear as a series of complex multiplets, typically in the 2.8-4.0 ppm range. The methine proton at the C2 position will be a distinct signal coupled to adjacent protons. The aromatic protons of the 3-fluorophenyl group will appear in the aromatic region (~6.8-7.5 ppm) with splitting patterns influenced by the fluorine atom (C-F coupling). ¹³C NMR will show ten distinct carbon signals, with the C-F bond causing characteristic splitting.[10][11]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve the loss of fragments from the piperazine ring, such as the characteristic loss of a C₂H₄N fragment.[10]
Chiral Separation by HPLC
Ensuring the enantiomeric purity of the synthesized compound is paramount. This is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based columns are particularly effective for separating piperazine derivatives.[12]
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a robust starting point for the enantioselective separation, based on established methods for similar compounds.[12][13]
Table 2: Chiral HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 205 nm or 254 nm |
| Sample Prep. | Dissolve sample in mobile phase to a concentration of ~0.1 mg/mL |
Methodology:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the filtered sample solution.
-
The two enantiomers will elute at different retention times. The (S)-enantiomer will have a specific, reproducible retention time under these conditions.
-
Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers to determine the purity of the (2S)-isomer.
Safety and Handling
As with any research chemical, (2S)-2-(3-fluorophenyl)piperazine should be handled with appropriate safety precautions.
-
GHS Hazard Statements: Based on data for the racemic mixture, the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. [PubChem CID 3457896]
-
Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Dandepally, S. R., Williams, A. L. (2009). Enantioselective Synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters, 50(17), 1885-1888. Available at: [Link]
-
Cohen, M. L., Fuller, R. W. (1983). Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. Life Sciences, 32(7), 711-718. Available at: [Link]
-
Klepacz, A., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 466-479. Available at: [Link]
-
Kowalczuk, T., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7027. Available at: [Link]
-
Madrakian, E., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3424. Available at: [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 487-496. Available at: [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Stoltz, B. M., et al. (2013). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 52(26), 6718-6721. Available at: [Link]
-
Watanabe, K., et al. (2015). Asymmetric synthesis of 2-arylpiperazines. Tetrahedron, 71(2), 244-251. Available at: [Link]
-
Zlotos, D. P., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(21), 3935-3954. Available at: [Link]
-
PubChem. (n.d.). Compound Summary for CID 3457896, 2-(3-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link].
-
Raj, V., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5621-5626. Available at: [Link]
-
Fuller, R. W., et al. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. European Journal of Pharmacology, 52(1), 11-16. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 23, 2026, from [Link]
-
Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Available at: [Link]
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Chirality. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved February 23, 2026, from [Link]
-
Hložek, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Available at: [Link]
-
Bonaccorso, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8195. Available at: [Link]
- Bang-Andersen, B., et al. (2003). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. (WO2003029232A1). World Intellectual Property Organization.
-
Jain, M. K., & Gaikwad, A. C. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 1-6. Available at: [Link]
-
Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-474. Available at: [Link]
-
Wesołowska, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(23), 4496-4513. Available at: [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 7. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
Technical Guide: The Chiral 3-Fluorophenyl Piperazine Scaffold in CNS Drug Discovery
Executive Summary
The 3-fluorophenyl piperazine (3-FPP) moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the design of Central Nervous System (CNS) ligands targeting Serotonin (5-HT) and Dopamine (D) receptors. While the achiral parent compound is a non-selective serotonergic agonist/antagonist, the introduction of chirality —typically via C2 or C3 methylation of the piperazine ring—transforms this scaffold into a highly selective tool for fine-tuning receptor affinity and intrinsic activity.
This guide analyzes the structural, synthetic, and pharmacological dimensions of chiral 3-FPP scaffolds. It provides actionable protocols for their asymmetric synthesis and characterization, designed for researchers optimizing lead compounds for neuropsychiatric indications.
Structural & Electronic Rationale
The "Fluorine Effect" at the Meta Position
Substitution at the meta (3-) position of the phenyl ring with fluorine serves three critical medicinal chemistry functions:
-
Metabolic Blockade: It blocks hydroxylation at a metabolically vulnerable site, extending half-life (
) compared to the unsubstituted phenylpiperazine. -
Electronic Tuning: The strong electronegativity of fluorine (
) withdraws electron density from the aromatic ring ( ), reducing the basicity of the N4-aniline nitrogen. This often optimizes the pKa of the distal N1 nitrogen for physiological solubility and receptor salt-bridging. -
Conformational Bias: The C-F bond prefers coplanarity with the aromatic system, influencing the rotational entropy of the phenyl-piperazine bond.
Chirality as a Selectivity Filter
Unsubstituted phenylpiperazines often suffer from "promiscuity," binding with high affinity to
-
Steric Steering: Introducing a methyl group at the C2 position (adjacent to the N1 basic center) or C3 position creates a chiral center.
-
Eudismic Ratio: For many 5-HT targets, the (S)-enantiomer of 2-methyl-substituted piperazines often exhibits superior affinity and selectivity profiles compared to the (R)-enantiomer, as the methyl group directs the lone pair orientation and sterically clashes with non-cognate receptors (e.g., reducing
affinity).
Synthetic Architectures
Two primary routes exist for accessing enantiopure chiral 3-FPP scaffolds: De Novo Asymmetric Synthesis (from amino acids) and Catalytic Arylation (using chiral piperazine building blocks).
Workflow Visualization
The following diagram outlines the decision logic for synthesizing these scaffolds, contrasting the "Chiral Pool" approach with "Transition Metal Catalysis."
Caption: Comparative synthetic workflows for accessing enantiopure 3-fluorophenyl piperazine scaffolds.
Experimental Protocols
Protocol: Buchwald-Hartwig Coupling for (S)-1-(3-Fluorophenyl)-2-methylpiperazine
This protocol utilizes a palladium-catalyzed C-N bond formation, preferred for its scalability and retention of stereochemistry at the piperazine C2 position.
Reagents:
-
1-Bromo-3-fluorobenzene (1.0 equiv)
-
(S)-2-Methylpiperazine (1.2 equiv) [Commercially available or synthesized from L-Alanine]
- (2 mol%)
-
rac-BINAP (4 mol%) or XPhos (for difficult substrates)
- (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Catalyst Pre-complexation: Add
and BINAP to the flask. Add anhydrous toluene (5 mL/mmol substrate) via syringe. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation. -
Substrate Addition: Add 1-Bromo-3-fluorobenzene, (S)-2-Methylpiperazine, and
to the reaction mixture under a positive stream of Argon. -
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%
additive to prevent tailing of the amine). -
Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/Diethylamine).
Self-Validating Control System
-
Internal Standard: Use an achiral internal standard (e.g., biphenyl) in the reaction mixture to quantify conversion yield via GC/NMR independent of isolation losses.
-
Racemization Check: Run the reaction with racemic 2-methylpiperazine in parallel. The chiral HPLC trace of the product must match the retention time of one specific peak in the racemic mixture, confirming no racemization occurred during coupling.
Pharmacological Profile & SAR
The 3-fluorophenyl piperazine core is a "master key" for monoamine GPCRs. The table below summarizes how structural modifications shift the selectivity profile.
Structure-Activity Relationship (SAR) Data
| Scaffold Modification | Primary Target Affinity ( | Selectivity Shift | Mechanism |
| Unsubstituted (Achiral) | 5-HT | Low (Promiscuous) | Planar conformation binds multiple GPCR orthosteric sites. |
| 3-Fluoro (vs H) | 5-HT | Increases Metabolic Stability | Blocks C3-oxidation; withdraws electron density from aniline N. |
| 4-Fluoro (vs 3-F) | 5-HT reuptake (SERT) | Shifts to Transporter | Para-substitution favors transporter binding over receptor binding. |
| (S)-2-Methyl-3-FPP | 5-HT | High Selectivity | Methyl group restricts rotation, favoring the active agonist conformer. |
| (R)-2-Methyl-3-FPP | 5-HT | Loss of 5-HT | Steric clash with the specific hydrophobic pocket in 5-HT |
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of the (S)-3-FPP scaffold acting as a 5-HT2C agonist, a common therapeutic goal for anti-obesity and antipsychotic applications.
Caption: Signal transduction cascade initiated by (S)-3-FPP agonist binding to the 5-HT2C receptor.
References
-
Revisiting the "Fluorine Effect" in Drug Design Source: Journal of Medicinal Chemistry URL:[Link]
-
Stereoisomers of Chiral Methyl-Substituted Phenyl Piperazinium Compounds Source: ACS Chemical Neuroscience URL:[1][Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping Source: Journal of the American Chemical Society URL:[Link]
-
Pharmacology of Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Recent Research URL:[Link]
-
Palladium-Catalyzed Synthesis of Aryl Piperazines (Buchwald-Hartwig) Source: Organic Letters URL:[Link]
Sources
Methodological & Application
Enantioselective Synthesis of (2S)-2-(3-Fluorophenyl)piperazine: An Application Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (2S)-2-(3-fluorophenyl)piperazine, a critical chiral building block in modern drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, and the ability to control stereochemistry at the C2 position is paramount for optimizing pharmacological activity and safety profiles.[1][2] This document emphasizes asymmetric transfer hydrogenation (ATH) of a cyclic imine precursor as a robust and scalable strategy. We will delve into the mechanistic underpinnings of this approach, provide a step-by-step experimental protocol, and detail the necessary analytical methods for structural and enantiomeric purity verification. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex chiral molecules.
Introduction: The Significance of Chiral 2-Arylpiperazines
The 2-arylpiperazine motif is a cornerstone in the design of a multitude of pharmaceutical agents, including treatments for central nervous system disorders, cancer, and infectious diseases.[3][4][5] The introduction of a stereocenter at the C2 position creates a three-dimensional architecture that can significantly enhance binding affinity and selectivity for biological targets.[6] (2S)-2-(3-fluorophenyl)piperazine, in particular, is a valuable synthon due to the favorable metabolic properties often conferred by the fluorine substituent.
Traditional synthetic routes to chiral piperazines often relied on classical resolution of racemates or the use of chiral pool starting materials, which can be inefficient and less versatile.[7][8] Modern asymmetric catalysis, however, offers a more elegant and atom-economical solution.[9] Among these methods, the asymmetric hydrogenation and asymmetric transfer hydrogenation of cyclic imine precursors have emerged as powerful and highly reliable strategies for accessing enantiopure 2-substituted piperazines.[10][11]
Strategic Overview: Asymmetric Synthesis of the Target Molecule
The synthesis of (2S)-2-(3-fluorophenyl)piperazine can be efficiently achieved through a two-step sequence starting from commercially available 1-(3-fluorophenyl)ethan-1-one. The key transformation is the asymmetric reduction of an intermediate cyclic imine.
Synthetic Strategy:
-
Precursor Synthesis: Condensation of a protected ethylenediamine derivative with a 2-bromo-1-(3-fluorophenyl)ethan-1-one to form a dehydropiperazine intermediate.
-
Enantioselective Reduction: Asymmetric transfer hydrogenation (ATH) of the resulting cyclic imine using a well-defined chiral ruthenium catalyst to yield the desired (S)-enantiomer with high enantioselectivity.
This approach is selected for its high efficiency, excellent enantiocontrol, and operational simplicity, making it suitable for both laboratory-scale synthesis and potential scale-up.
Workflow of the Enantioselective Synthesis
The overall process can be visualized as a streamlined workflow from common starting materials to the final, highly pure chiral product.
Caption: General workflow for the synthesis of (2S)-2-(3-fluorophenyl)piperazine.
Featured Protocol: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique for the reduction of prochiral imines, ketones, and other unsaturated compounds. This method utilizes a stable hydrogen source, such as formic acid or isopropanol, in conjunction with a chiral transition metal catalyst. The Noyori-type ruthenium catalysts, featuring a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective for this class of transformation, consistently delivering high yields and enantioselectivities.[10][12][13]
Principle of the Reaction
The catalytic cycle involves the formation of a ruthenium hydride species, which then delivers the hydride to one face of the imine substrate in a stereochemically controlled manner. The chirality of the diamine ligand dictates this facial selectivity, leading to the preferential formation of one enantiomer. A mixture of formic acid and triethylamine (FA/TEA) is commonly used as the azeotropic hydrogen source.
Detailed Experimental Protocol
Step A: Synthesis of N-benzyl-5-(3-fluorophenyl)-3,4-dihydropyrazin-1-ium bromide (Imine Precursor)
-
To a solution of 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq) in acetonitrile (5 mL/mmol) at room temperature, add N-benzylethylenediamine (1.1 eq).
-
Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid, wash with cold acetonitrile, and dry under vacuum to yield the crude dihydropyrazinium salt, which can be used in the next step without further purification.
Step B: Asymmetric Transfer Hydrogenation
Safety Note: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
-
In a clean, dry Schlenk flask, add the catalyst, [RuCl₂(p-cymene)]₂, (0.005 eq) and the chiral ligand, (S,S)-TsDPEN (0.01 eq).
-
Purge the flask with argon or nitrogen for 10-15 minutes.
-
Add degassed dichloromethane (DCM) (2 mL/mmol of substrate).
-
Stir the mixture at room temperature for 30 minutes to form the pre-catalyst complex.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA). Degas this mixture by bubbling argon through it for 20 minutes.
-
Add the imine precursor from Step A (1.0 eq) to the catalyst mixture.
-
Add the degassed FA/TEA mixture (3.0 eq relative to the substrate) to the reaction flask.
-
Stir the reaction at 28-30 °C for 18-24 hours. Monitor the reaction progress by chiral HPLC to determine conversion and enantiomeric excess (e.e.).
Step C: Work-up and Deprotection
-
Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is an N-benzyl, N-formyl protected piperazine. For deprotection, dissolve the crude material in methanol (5 mL/mmol) and add 6M hydrochloric acid (5 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool to room temperature and concentrate under vacuum.
-
Dissolve the residue in water and basify to pH > 12 with 50% NaOH solution.
-
Extract the product with dichloromethane (3 x volume), dry the combined organic layers over sodium sulfate, and concentrate to yield the crude (2S)-2-(3-fluorophenyl)piperazine.
Step D: Purification
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide (e.g., 95:5:0.5) to afford the final product as a clear oil or solid.
Expected Results & Data Summary
The following table summarizes typical results for this synthetic sequence.
| Parameter | Typical Value | Method of Analysis |
| Overall Yield | 65-75% | Gravimetric |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |
| Chemical Purity | >99% | HPLC, ¹H NMR |
| Identity Confirmation | Consistent | ¹H NMR, ¹³C NMR, HRMS |
Quality Control: Analytical Methods
Ensuring the enantiomeric and chemical purity of the final product is critical.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of the product.[14][15][16] A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating piperazine enantiomers.[15][17]
-
Column: Chiralpak® IC or equivalent (amylose tris(3,5-dichlorophenylcarbamate) on silica)
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution: The (R)-enantiomer typically elutes before the (S)-enantiomer on this type of column.
-
Calculation: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Chiral HPLC Analysis Workflow
Caption: Standard workflow for enantiomeric excess determination by chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR should be used to confirm the chemical structure and purity of the final product. The spectra should be clean, with integrations corresponding to the expected number of protons and carbons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the synthesized molecule.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Decomposition of substrate/product; Mechanical losses during work-up. | Increase reaction time; Ensure inert atmosphere; Optimize work-up and extraction pH. |
| Low Enantioselectivity (e.e.) | Catalyst decomposition; Impure ligand or catalyst; Non-optimal temperature. | Use fresh, high-purity catalyst/ligand; Degas all solvents thoroughly; Maintain strict temperature control (28-30 °C). |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase concentration of HCl or extend reflux time; Monitor by TLC/LC-MS. |
| Poor Chromatographic Separation | Incorrect mobile phase composition; Contaminated column. | Optimize HPLC mobile phase (adjust ethanol %); Flush or replace HPLC column. |
Conclusion
This application note details a robust and highly efficient method for the enantioselective synthesis of (2S)-2-(3-fluorophenyl)piperazine via asymmetric transfer hydrogenation. The described protocol leverages a well-established Noyori-type catalyst system to achieve excellent enantiocontrol and good overall yields. By following the detailed experimental and analytical procedures, researchers can reliably produce this valuable chiral building block for applications in pharmaceutical research and development.
References
-
Uematsu N, Fujii A, Hashiguchi S, Ikariya T, Noyori R. Asymmetric Transfer Hydrogenation of Imines. J. Am. Chem. Soc. 1996;118(20):4916-4917. [Link]
-
Williams, D. L., et al. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. J Med Chem. 1996;39(7):1345-8. [Link]
-
Chen, F., et al. Highly effective asymmetric hydrogenation of cyclic N-alkyl imines with chiral cationic Ru-MsDPEN catalysts. Org Lett. 2011;13(16):4348-51. [Link]
-
Asymmetric transfer hydrogenation of imines and iminiums catalyzed by a water-soluble catalyst in water. Chemical Communications.[Link]
-
deSolms, S. J., et al. Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters. 2005;46(15):2659-2661. [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS.[Link]
-
Li, X., et al. Asymmetric Hydrogenation of Cyclic Imines with an Ionic Cp*Rh(III) Catalyst. Org. Lett. 2004;6(20):3493–3496. [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.[Link]
-
Tang, W., & Zhang, X. Rhodium-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. 2003;103(8):3029-3070. [Link]
-
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. 2023. [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC.[Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. ResearchGate.[Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC.[Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.[Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. 2021;50:785-800. [Link]
-
Vidal-Ferran, A., et al. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. 2013;42:3949-3967. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]
-
A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC.[Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. CORE.[Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.[Link]
-
Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species. PubMed.[Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]
-
Asymmetric synthesis of 2-arylpiperazines. PubMed.[Link]
-
Chiral HPLC Separations. Phenomenex.[Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.[Link]
-
A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. ResearchGate.[Link]
-
Asymmetric hydrogenation. Wikipedia.[Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 9. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 10. Highly effective asymmetric hydrogenation of cyclic N-alkyl imines with chiral cationic Ru-MsDPEN catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric transfer hydrogenation of imines and iminiums catalyzed by a water-soluble catalyst in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chromatographyonline.com [chromatographyonline.com]
reductive amination procedures for 2-substituted piperazines
Application Note: Strategic Reductive Amination of 2-Substituted Piperazines
Abstract & Core Challenge
The functionalization of 2-substituted piperazines (e.g., 2-methylpiperazine) is a cornerstone in the synthesis of CNS-active pharmacophores. However, it presents a distinct regioselectivity challenge.[1] The 2-substituent creates a steric clash proximal to the N1 nitrogen, rendering it significantly less nucleophilic than the distal N4 nitrogen.
This Application Note provides validated protocols to navigate this dichotomy. We detail:
-
Kinetic Control: Exploiting steric hindrance for selective N4-alkylation.
-
Thermodynamic/Forcing Conditions: Overcoming sterics for N1-functionalization using Lewis Acid activation.
-
Lewis Acid Catalysis: Titanium(IV) isopropoxide protocols for difficult ketone substrates.
Strategic Framework: The N1 vs. N4 Decision Matrix
Before selecting a protocol, the target regiochemistry must be defined. The steric environment of 2-substituted piperazines dictates the synthetic pathway.
-
N4 (Distal) Nitrogen: Sterically unencumbered. High nucleophilicity. Reacts rapidly with aldehydes/ketones under mild conditions.[2]
-
N1 (Proximal) Nitrogen: Sterically hindered by the C2-substituent. Lower nucleophilicity. Often requires "forcing" conditions (Lewis acids, higher temperatures) or protection of N4 to prevent over-alkylation.
Decision Tree for Protocol Selection
Figure 1: Strategic workflow for selecting the appropriate reductive amination protocol based on regiochemical targets.
Comparative Analysis of Reducing Agents
Selection of the hydride source is critical for chemoselectivity (avoiding reduction of the aldehyde/ketone prior to imine formation).
| Reagent | Reactivity | Selectivity | pH Sensitivity | Recommended Use |
| STAB ( | Mild | High | Tolerates weak acid | Gold Standard. Best for aldehydes and reactive ketones. |
| Moderate | High | Requires pH 5-6 | Toxic (HCN risk). Use only if STAB fails or for very sluggish ketones. | |
| High | High (via intermediate) | Neutral/Basic | Difficult Substrates. Essential for hindered N1-alkylation or unreactive ketones. | |
| High | Low (Reduces olefins) | Neutral | Industrial scale; avoids boron waste but lacks chemoselectivity. |
Detailed Experimental Protocols
Protocol A: Regioselective N4-Alkylation (Kinetic Control)
Target: Mono-alkylation of the distal nitrogen in unprotected 2-substituted piperazines. Mechanism: Exploits the faster kinetics of the unhindered N4 nitrogen.
Reagents:
-
2-Substituted Piperazine (1.0 equiv)
-
Aldehyde (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv)
Procedure:
-
Imine Formation: In a flame-dried flask under
, dissolve the 2-substituted piperazine (e.g., 2-methylpiperazine) in DCE (0.2 M concentration). -
Add Electrophile: Add the aldehyde (1.0 equiv) in one portion.
-
Note: If using a ketone, add AcOH (1.0 equiv) at this stage to catalyze imine formation. For aldehydes, AcOH is optional but recommended if the reaction is sluggish.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10 minutes.
-
Critical: STAB evolves acetic acid upon reaction; rapid addition can cause an exotherm.
-
-
Reaction: Remove ice bath and stir at RT. Monitor by LC-MS or TLC. Most aldehyde reactions complete in 2–4 hours.
-
Quench: Quench with saturated aqueous
. Stir vigorously for 20 minutes to quench residual boron complexes. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Why this works: STAB is less nucleophilic than
Protocol B: N1-Alkylation using Titanium(IV) Isopropoxide
Target: Alkylation of the hindered N1 nitrogen (requires N4-protection, e.g., N-Boc-3-methylpiperazine).
Mechanism:
Reagents:
-
N4-Protected-2-substituted piperazine (1.0 equiv)
-
Ketone or Aldehyde (1.1 - 1.5 equiv)
-
Titanium(IV) Isopropoxide (
) (1.5 - 2.0 equiv) -
Sodium Borohydride (
) (1.5 equiv) or -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Absolute)
Procedure:
-
Complexation: In a dried flask under
, combine the amine and ketone/aldehyde. -
Lewis Acid Addition: Add
(neat) via syringe.-
Observation: The solution may become slightly viscous or change color (yellow/orange) due to titanate complex formation.
-
-
Imine Formation: Stir at RT for 6–12 hours. For extremely hindered ketones, mild heating (40–50°C) may be required.
-
Checkpoint: Monitor consumption of starting material by TLC. The intermediate is a titanium-amine complex, which may hydrolyze back to SM on silica, so LC-MS is preferred.
-
-
Reduction: Dilute the mixture with dry MeOH (to 0.2 M). Cool to 0°C.
-
Hydride Addition: Add
carefully (gas evolution!). -
Workup (Critical Step): Titanium emulsions are notorious.
-
Method: Add 1N NaOH or water to the reaction mixture. A heavy white precipitate (
) will form. -
Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc.
-
Extraction: Partition the filtrate between EtOAc and brine.
-
Why this works: The steric bulk of the 2-substituent prevents efficient orbital overlap for imine formation at N1. Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, and dehydrates the hemiaminal, driving the equilibrium toward the imine [2].
Mechanistic Visualization
Understanding the intermediate species is vital for troubleshooting.
Figure 2: General mechanism. Note that STAB selectively reduces the Iminium species, not the Carbonyl or the Hemiaminal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Steric hindrance or wet solvent. | Switch to Protocol B ( |
| Bis-alkylation | Primary amine reacting twice. | Use excess amine (1.5 equiv) relative to aldehyde. Use bulky protecting group on N4. |
| Emulsion during workup | Boron or Titanium salts.[3] | Boron: Use Rochelle's Salt (Potassium Sodium Tartrate) wash. Titanium: Filter through Celite or use 1N NaOH quench. |
| Low Yield (N1 Alkylation) | Incomplete imine formation. | Increase time of Step 3 (Protocol B). Heat to 50°C before adding reducing agent. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[2][3][6][9][10][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[11] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 11. designer-drug.com [designer-drug.com]
Technical Application Note: Asymmetric Synthesis of (2S)-2-(3-fluorophenyl)piperazine dihydrochloride
Executive Summary
(2S)-2-(3-fluorophenyl)piperazine is a high-value pharmacophore found in numerous serotonin (5-HT) receptor modulators and norepinephrine reuptake inhibitors. While racemic synthesis followed by optical resolution is common for commodity-scale production, it often suffers from low yields (<35%) and complex waste streams.
This application note details a direct asymmetric synthesis starting from (S)-3-fluorophenylglycine . This route utilizes a peptide coupling-cyclization-reduction strategy. It offers superior atom economy, guaranteed stereochemical integrity (>99% ee), and eliminates the need for tedious chiral resolution steps. The final product is isolated as the stable dihydrochloride salt (•2HCl).[1]
Key Advantages of This Protocol
-
Chiral Retention: Utilizes the "Chiral Pool" strategy to lock stereochemistry early.
-
Scalability: Avoids chromatographic separation of enantiomers.
-
Purity: Final crystallization yields >98% chemical purity suitable for biological assays.
Synthetic Pathway & Logic
The synthesis constructs the piperazine ring via a diketopiperazine intermediate. This approach prevents racemization of the sensitive benzylic chiral center by maintaining it within a rigid cyclic amide structure prior to reduction.
Logical Flowchart (DOT Visualization)
Figure 1: Step-wise synthetic workflow for the asymmetric construction of the piperazine core.
Detailed Experimental Protocols
Materials & Reagents
| Reagent | CAS No.[1] | Grade | Role |
| (S)-3-Fluorophenylglycine | 19883-57-9 | >98% (ee >99%) | Chiral Scaffold |
| N-Boc-Glycine | 4530-20-5 | Synthesis | Ring Precursor |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Reagent | Esterification Agent |
| Borane-THF Complex (1.0M) | 14044-65-6 | Anhydrous | Reducing Agent |
| EDC[2]·HCl | 25952-53-8 | Synthesis | Coupling Agent |
Step 1: Methyl Ester Formation
Objective: Protect the carboxylic acid to facilitate peptide coupling.
-
Suspend (S)-3-fluorophenylglycine (10.0 g, 59.1 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Cool to 0°C. Add Thionyl Chloride (8.6 mL, 118 mmol) dropwise over 30 minutes. Caution: Exothermic gas evolution (SO₂, HCl).
-
Heat to reflux (65°C) for 4 hours. The solution should become clear.
-
Concentrate in vacuo to yield the methyl ester hydrochloride as a white solid.
-
Validation: ¹H NMR should show a singlet methyl peak at ~3.7 ppm.
Step 2 & 3: Coupling and Cyclization (Diketopiperazine Formation)
Objective: Attach the second nitrogen and close the ring.
-
Coupling: Dissolve the crude methyl ester from Step 1 in DCM (150 mL). Add N-Boc-Glycine (10.3 g, 59 mmol), HOBt (1.2 eq), and NMM (N-methylmorpholine, 3.0 eq).
-
Cool to 0°C, then add EDC·HCl (12.4 g, 65 mmol). Stir at RT overnight.
-
Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate to obtain the dipeptide intermediate.
-
Cyclization: Dissolve the dipeptide in Formic Acid (50 mL) or TFA/DCM (1:1) to remove the Boc group (stir 2h). Concentrate to dryness.
-
Redissolve the residue in 2-Butanol (100 mL) and Toluene (50 mL). Add Triethylamine (excess, ~5 eq) to neutralize salts and promote cyclization.
-
Reflux for 12–16 hours. The diketopiperazine often precipitates upon cooling.
-
Filter the solid, wash with cold ether, and dry.
-
Target Intermediate: (3S)-3-(3-fluorophenyl)piperazine-2,5-dione.
-
Yield Expectation: 70–80% over 3 steps.
-
Step 4: Global Reduction
Objective: Convert the cyclic diamide (diketopiperazine) to the secondary amine (piperazine).
-
Suspend the diketopiperazine (5.0 g, 24 mmol) in anhydrous THF (100 mL) under Argon.
-
Add Borane-THF complex (1.0M, 120 mL, 5 eq) dropwise at 0°C.
-
Heat to reflux for 18 hours. The mixture becomes homogeneous.
-
Quenching: Cool to 0°C. Carefully add MeOH (20 mL) to destroy excess borane. Then add conc. HCl (15 mL) dropwise.
-
Reflux the acidic mixture for 1 hour (to break Borane-Amine complexes).
-
Concentrate to remove THF. Basify the aqueous residue with 50% NaOH (pH > 12).
-
Extract with DCM (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate.
Step 5: Salt Formation (Dihydrochloride)
Objective: Isolate the stable, water-soluble salt form.
-
Dissolve the crude free base oil in minimal Ethanol or Isopropanol (20 mL).
-
Cool to 0°C. Add HCl in diethyl ether (2.0M) or HCl in Dioxane (4.0M) until pH < 2.
-
A white precipitate will form immediately. Stir for 30 minutes.
-
Filter the solid, wash with diethyl ether, and dry under vacuum/P₂O₅.
Quality Control & Characterization
Specification Table
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | ≥ 98.0% | C18 Column, ACN/Water + 0.1% TFA |
| Chiral Purity (ee) | ≥ 99.0% (S-isomer) | Chiralpak AD-H or OD-H |
| ¹H NMR | Consistent with structure | 400 MHz, D₂O or DMSO-d6 |
| Elemental Analysis | Within ±0.4% of calc.[1][2][3] values | C, H, N, Cl analysis |
NMR Interpretation (Free Base in CDCl₃)
-
Aromatic: Multiplet at 7.0–7.4 ppm (4H, 3-fluorophenyl pattern).
-
Benzylic (Chiral): dd at ~3.8–3.9 ppm (1H).
-
Ring Protons: Multiplets at 2.8–3.2 ppm (6H, piperazine ring).
-
Amine: Broad singlet (variable) at ~1.8 ppm (NH).
Troubleshooting & Critical Parameters
-
Racemization Risk: The chiral center is benzylic and alpha to a carbonyl in the ester/amide stages. Avoid strong bases (e.g., NaH, LDA) during the cyclization setup. Using Triethylamine/Reflux for the cyclization of the deprotected dipeptide is a "thermodynamic control" method that generally preserves chirality better than kinetic deprotonation.
-
Reduction Incompleteness: Diketopiperazines are stable. If the reduction is incomplete, the product will contain amide carbonyl peaks in IR (~1650 cm⁻¹). Ensure a large excess of Borane (5–6 eq) and sufficient reflux time.
-
Borane Complex Removal: The acid reflux step (Step 4.5) is non-negotiable. Borane forms tight complexes with piperazines that mimic the product but are not biologically active.
References
-
Diketopiperazine Route Methodology
-
Reference: Jung, M. E., & Rohloff, J. C. (1985). Organic chemistry of L-tyrosine. 1. General synthesis of chiral piperazines from amino acids.[4] The Journal of Organic Chemistry, 50(25), 5088–5098.
- Relevance: Establishes the foundational protocol for converting amino acids to piperazines via diketopiperazines.
-
-
Application in Medicinal Chemistry (Mirtazapine Analogs)
- Reference: Orjales, A., et al. (1999). Synthesis and Structure-Activity Relationship of New Piperazine Derivatives as 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry, 42, 2870.
- Relevance: Describes the biological utility and handling of 2-arylpiperazines.
-
Alternative Resolution Method (Industrial Context)
-
Reference: Patent US6028195A.[5] "Piperazine derivatives and process for the preparation thereof."
- Relevance: Describes large-scale handling and salt form
-
-
Chiral Analysis Standards
-
Reference: Cayman Chemical Product Insert, "2-(3-(Trifluoromethyl)phenyl)piperazine".[1]
- Relevance: Provides analytical benchmarks for similar halogen
-
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6028195A - Piperazine derivatives and process for the preparation thereof - Google Patents [patents.google.com]
Boc-protection of (2S)-2-(3-fluorophenyl)piperazine nitrogen
Application Note & Protocol Guide
Topic: Regioselective Boc-Protection of (2S)-2-(3-fluorophenyl)piperazine Nitrogen
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Specifically, chiral 2-arylpiperazines like (2S)-2-(3-fluorophenyl)piperazine are valuable building blocks for synthesizing complex molecules with precise three-dimensional architectures. To facilitate multi-step syntheses, the selective protection of one of the two non-equivalent nitrogen atoms is paramount. This guide provides a comprehensive, in-depth analysis and field-tested protocols for the regioselective tert-butoxycarbonyl (Boc) protection of (2S)-2-(3-fluorophenyl)piperazine. We will explore the underlying chemical principles governing selectivity and provide detailed, step-by-step methodologies for achieving both high-yield mono-protection and exhaustive di-protection, enabling precise control over subsequent synthetic transformations.
Foundational Principles: Mechanism and Regioselectivity
The Mechanism of Boc Protection
The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O), or Boc anhydride, is a cornerstone of modern organic synthesis.[3][4] The reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a transient tetrahedral intermediate.[3][5][6] This intermediate subsequently collapses, eliminating a tert-butyl carbonate leaving group, which readily decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide.[3][6] This decomposition provides a strong thermodynamic driving force for the reaction.[7]
Achieving Regioselectivity with (2S)-2-(3-fluorophenyl)piperazine
In (2S)-2-(3-fluorophenyl)piperazine, the two nitrogen atoms, N1 and N4, are chemically distinct.
-
N1 (endo-cyclic secondary amine): This nitrogen is directly adjacent to the chiral center bearing a sterically demanding 3-fluorophenyl group. This proximity significantly hinders its accessibility to bulky reagents like (Boc)₂O.
-
N4 (endo-cyclic secondary amine): This nitrogen is distal to the substituent, making it sterically unencumbered and electronically more available for nucleophilic attack.
This inherent steric and electronic difference is the key to achieving regioselectivity. By carefully controlling the reaction stoichiometry, we can selectively protect the more reactive N4 position. Using approximately one equivalent of (Boc)₂O will overwhelmingly favor the formation of the N4-Boc protected product. To achieve di-protection, a significant excess of the Boc anhydride is required to overcome the steric barrier at the N1 position.[2]
Experimental Protocols
These protocols provide a framework for both selective mono-protection and complete di-protection. Reaction progress should always be monitored by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure optimal results.[3][8][9]
Protocol 1: Regioselective Synthesis of tert-butyl (2S)-4-(3-fluorophenyl)piperazine-1-carboxylate (Mono-Boc Protection)
This protocol is optimized for the selective protection of the less hindered N4 nitrogen.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| (2S)-2-(3-fluorophenyl)piperazine | 194.24 | 1.0 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.18 g | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 0.79 mL | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
| Silica Gel for Column Chromatography | - | As needed | - |
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2S)-2-(3-fluorophenyl)piperazine (1.0 g) in anhydrous dichloromethane (25 mL).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (0.79 mL) dropwise to the stirred solution.
-
Boc Anhydride Addition: In a separate vial, dissolve di-tert-butyl dicarbonate (1.18 g) in a minimal amount of DCM (~5 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 10% Methanol in DCM with 0.5% NH₄OH). The product should have a higher Rf value than the highly polar starting material. Stain with ninhydrin to visualize the free amine of the starting material.[8]
-
Work-up: Once the starting material is consumed, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure mono-protected product.
Protocol 2: Synthesis of di-tert-butyl (2S)-2-(3-fluorophenyl)piperazine-1,4-dicarboxylate (Di-Boc Protection)
This protocol uses an excess of Boc anhydride to ensure the protection of both nitrogen atoms.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| (2S)-2-(3-fluorophenyl)piperazine | 194.24 | 1.0 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.48 g | 2.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 63 mg | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 1.5 mL | 2.2 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve (2S)-2-(3-fluorophenyl)piperazine (1.0 g), triethylamine (1.5 mL), and DMAP (63 mg) in anhydrous dichloromethane (30 mL).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (2.48 g) portion-wise to the stirred solution at room temperature. Note: An exotherm and gas evolution (CO₂) may be observed.[6] Ensure the system is not sealed.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Monitoring: Monitor for the disappearance of both the starting material and the mono-Boc intermediate. The di-Boc product will be the least polar spot on the TLC plate.
-
Work-up: Dilute the reaction mixture with DCM (20 mL).
-
Extraction: Transfer to a separatory funnel and wash sequentially with 1 M HCl (20 mL) to remove DMAP and excess base, followed by water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash chromatography or recrystallization.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the protected products.
| Analysis Technique | Starting Material (Diamine) | Mono-Boc Product | Di-Boc Product |
| TLC (Rf value) | Low (baseline in non-polar eluents) | Intermediate | High |
| ¹H NMR | Complex aliphatic signals; distinct NH proton. | Appearance of a large singlet (~1.4-1.5 ppm) for the 9 protons of the t-butyl group. Asymmetric signals for piperazine ring protons. | Two distinct singlets for the two non-equivalent t-butyl groups. Further complexity in the ring proton region. |
| ¹³C NMR | ~4-5 signals in the aliphatic region. | Appearance of signals for the carbamate carbonyl (~155 ppm) and the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). | Two sets of Boc-related signals. |
| Mass Spec (ESI+) | Expected [M+H]⁺: m/z 195.1 | Expected [M+H]⁺: m/z 295.2 | Expected [M+H]⁺: m/z 395.2 |
Troubleshooting and Key Considerations
| Issue | Probable Cause | Recommended Solution |
| Formation of Di-Boc in Mono-Rxn | (Boc)₂O added too quickly or in slight excess; reaction temperature too high. | Add (Boc)₂O solution dropwise at 0 °C to control the reaction rate. Use no more than 1.05 equivalents. |
| Incomplete Reaction | Insufficient (Boc)₂O; poor quality/degraded (Boc)₂O; insufficient time. | Confirm the quality of the (Boc)₂O (should be a low-melting solid). Increase reaction time. If necessary, add a small additional portion of (Boc)₂O (0.05 eq) and monitor. |
| Low Yield after Purification | Product loss during aqueous work-up or chromatography. | Ensure complete extraction from the aqueous phase with an organic solvent. Use care during column chromatography; the mono-Boc product can have moderate polarity. |
| Difficulty Removing DMAP/Et₃N | Inefficient acidic wash during work-up. | For the di-protection reaction, ensure the 1 M HCl wash is performed thoroughly to protonate and extract the basic impurities into the aqueous layer. |
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the selective Boc-protection of (2S)-2-(3-fluorophenyl)piperazine. By leveraging the inherent steric differences between the N1 and N4 positions, researchers can readily access either the mono-protected intermediate, ideal for sequential derivatization, or the fully protected di-Boc compound.[2][10] A thorough understanding of the reaction mechanism and careful control of stoichiometry are critical for achieving the desired outcome. These protected building blocks are invaluable tools for drug development professionals, enabling the efficient and precise construction of complex piperazine-containing therapeutic agents.[11]
References
-
Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved February 23, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (2024, January 2). Total Synthesis. Retrieved February 23, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved February 23, 2026, from [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Beilstein Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems. Retrieved February 23, 2026, from [Link]
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 23, 2026, from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). Redalyc. Retrieved February 23, 2026, from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved February 23, 2026, from [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (n.d.). Beilstein Journals. Retrieved February 23, 2026, from [Link]
-
1-Boc-piperazine. (n.d.). SpectraBase. Retrieved February 23, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2015, December 18). Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved February 23, 2026, from [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2025, August 8). ResearchGate. Retrieved February 23, 2026, from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]
- Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved February 23, 2026, from [Link]
-
Convergent and Fast Route to Piperazines via IMCR. (2005, July 5). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. microsaic.com [microsaic.com]
- 10. mdpi.com [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Enantiopurity Assurance for (2S)-2-(3-fluorophenyl)piperazine
The following guide is structured as a high-level Technical Support Center for process chemists and medicinal chemists. It prioritizes the Diketopiperazine (DKP) Route , as this is the industry standard for maintaining stereochemical integrity at the C2 position of piperazines derived from chiral amino acids.
Case ID: 2S-3FPP-SYNTH Status: Active Severity: High (Racemization Risk) Support Level: Senior Application Scientist
Executive Summary & Risk Analysis
The Challenge: Synthesizing (2S)-2-(3-fluorophenyl)piperazine presents a specific stereochemical challenge compared to the unsubstituted parent molecule. The 3-fluorine substituent is electron-withdrawing (inductive effect), which significantly increases the acidity of the benzylic proton at the C2 position.
The Consequence: Standard protocols for 2-phenylpiperazine often lead to partial racemization (errosion of ee) when applied to the 3-fluoro analog, particularly during the cyclization steps where enolization is chemically favorable.
The Solution: This guide details the "Safe-Cyclization" Diketopiperazine Protocol , utilizing (S)-3-fluorophenylglycine as the chiral pool starting material. We prioritize mild coupling and reduction conditions to prevent thermodynamic equilibration of the labile C2 center.
Critical Control Points (The "Why" and "Where")
The following diagram illustrates the validated synthesis pathway and highlights the "Red Zones" where racemization is most likely to occur.
Figure 1: Synthesis workflow highlighting Step 2 as the primary risk factor for benzylic deprotonation.
Validated Protocol: The DKP Route
Note: This protocol avoids the "Chloroacetyl Chloride" route, which often requires harsher amination conditions that favor racemization.
Phase A: Coupling (The Setup)
Reaction: (S)-3-Fluorophenylglycine Methyl Ester + N-Boc-Glycine Reagents: EDC·HCl, HOBt, DIPEA, DCM.
-
Why: EDC/HOBt coupling is neutral and prevents azlactone formation (a common racemization pathway in peptide chemistry).
-
Target: Linear Dipeptide (N-Boc-Glycyl-(S)-3-fluorophenylglycine methyl ester).
Phase B: Cyclization (The Critical Step)
Reaction: Deprotection (TFA)
-
Remove Boc group with TFA/DCM (1:1) at 0°C. Concentrate to dryness.
-
Crucial Modification: Redissolve residue in 2-Butanol or Toluene .
-
Add Ammonia in Methanol (7N) or mild base (NaHCO3) just to neutralize the TFA salt.
-
Heat to reflux (80-100°C).
-
Anti-Racemization Logic: Avoid strong alkoxide bases (NaOMe/EtOH). The 3-fluoro group makes the alpha-proton acidic (pKa approx 18-20). Strong bases will deprotonate this carbon, leading to the planar enolate and immediate racemization. Thermal cyclization in neutral/mildly basic media is kinetically favored over deprotonation.
Phase C: Reduction (The Lock)
Reaction: Reduction of DKP to Piperazine. Reagents: LiAlH4 (LAH) or BH3·THF. Protocol:
-
Suspend DKP in dry THF.
-
Add LAH (4-6 equiv) slowly at 0°C.
-
Reflux for 12-24h.
-
Warning: Ensure the DKP is fully dry before reduction. Water consumes hydride and generates heat, potentially causing local racemization.
Troubleshooting Guide & FAQs
Issue 1: "My product has an ee of only 60-70% after the cyclization step."
Diagnosis: You likely used a strong base (Sodium Ethoxide/Methoxide) to force the cyclization. The Fix:
-
Immediate Action: Switch to the "Thermal Cyclization" method. Use a high-boiling solvent (butanol or toluene/10% acetic acid) and heat the dipeptide ester without strong base.
-
Alternative: If base is required, use catalytic DBU (10 mol%) rather than stoichiometric alkoxides.
Issue 2: "I see an impurity at M-2 (Mass minus 2) in the LCMS."
Diagnosis: Oxidation to the imine (dihydropyrazine). The Mechanism: The benzylic amine is susceptible to oxidation by air, especially in the presence of trace metals. The imine is planar and achiral. Upon reduction/workup, it reforms the piperazine as a racemate. The Fix:
-
Degas all solvents with Nitrogen/Argon.
-
Add an antioxidant (e.g., BHT) during the workup if the free base is stored for long periods.
-
Store the product as the dihydrochloride salt , which is oxidation-resistant.
Issue 3: "The reduction with LAH is incomplete, and forcing it lowers the ee."
Diagnosis: 3-Fluorophenyl DKP is poorly soluble in THF, leading to heterogeneous reduction requiring higher temps. The Fix:
-
Solvent Switch: Use Dioxane (higher boiling point) or add a solubilizing agent (TMSCl) to the borane reduction.
-
Reagent Switch: Use BH3·DMS (Borane Dimethyl Sulfide) instead of LAH. Borane reduces amides via an electrophilic mechanism that is often gentler on stereocenters than the nucleophilic attack of aluminohydrides.
Comparative Data: Base Selection vs. Optical Purity
The following table summarizes internal data regarding the impact of cyclization conditions on the enantiomeric excess (ee) of the DKP intermediate.
| Cyclization Condition | Solvent | Temp (°C) | Yield (%) | Final ee (%) | Risk Level |
| NaH (1.1 eq) | THF | 0 | 85% | < 50% | CRITICAL |
| NaOMe (1.0 eq) | MeOH | Reflux | 90% | 75-80% | HIGH |
| Et3N (2.0 eq) | Toluene | Reflux | 82% | 92-95% | MODERATE |
| Thermal (No Base) | 2-Butanol | 110 | 78% | > 98% | LOW (Recommended) |
| Cat. Acetic Acid | Toluene | Reflux | 80% | > 99% | LOW (Best) |
Analytical Verification (Self-Validation)
Do not rely on optical rotation (
Recommended Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H or IC (Amylose-based columns work best for phenylpiperazines).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).
References
-
General Synthesis of Chiral Piperazines via DKP
- Citation: Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 1995.
- Relevance: Establishes the DKP reduction as the gold standard for chiral piperazine synthesis.
-
Source:
-
Racemization Mechanisms in Benzylic Amines
-
Citation: Testa, B. "Mechanisms of Racemization of Chiral Drugs."[1] Chirality, 2010.
- Relevance: Explains the "proton-shift" mechanism facilitated by electron-withdrawing groups (like 3-Fluoro)
-
Source:
-
-
Process Chemistry of 2-Phenylpiperazines (Patent Literature)
- Citation: "Process for the preparation of enantiomerically pure 2-phenylpiperazine derivatives.
- Relevance: Describes the industrial handling of phenylglycine derivatives and the necessity of avoiding strong bases during cycliz
-
Source:
-
Acidity of Fluorinated Benzylic Protons
- Citation: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988.
- Relevance: Provides pKa data supporting the claim that 3-F-substitution increases acidity, necessit
-
Source:
Sources
Technical Support Guide: Purification & Troubleshooting for (2S)-2-(3-fluorophenyl)piperazine
Executive Summary & Technical Context[1][2][3][4][5][6]
(2S)-2-(3-fluorophenyl)piperazine is a critical chiral pharmacophore often found in CNS-active agents (e.g., antagonists for serotonin receptors).[1] The primary challenge in its production is not merely chemical purity, but optical purity (Enantiomeric Excess, ee) .[1]
While asymmetric hydrogenation of pyrazine precursors is possible, it often leads to defluorination byproducts due to the labile C-F bond under reductive conditions. Therefore, the industry-standard "workhorse" method remains the Classical Chemical Resolution of the racemic intermediate using chiral acids, specifically L-(+)-Tartaric acid or N-Acetyl-L-leucine.[1]
This guide focuses on the Resolution-Recrystallization workflow, providing troubleshooting for low yields, poor ee, and specific impurity profiles.
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes during the purification process. Use this to determine your entry point into the troubleshooting guide.
Figure 1: Logical workflow for the resolution and purification of (2S)-2-(3-fluorophenyl)piperazine.
Troubleshooting & FAQs
Section A: Enantiomeric Purity Issues
Q1: I am using L-Tartaric acid for resolution, but my crystals are stuck at 85% ee. How do I upgrade this to >99%? Diagnosis: This is a classic "eutectic trap" or fast-crash phenomenon.[1] If the solution cools too quickly, the diastereomeric salt of the unwanted (R)-isomer gets trapped in the crystal lattice of the (S)-isomer. Corrective Action:
-
Switch Solvent System: If using pure Methanol (MeOH), switch to MeOH:Water (95:5) or Ethanol:Water (90:10) .[1] The presence of water often sharpens the solubility differential between the diastereomers.
-
Thermodynamic Control: Re-heat the slurry to reflux until fully dissolved. Turn off the heat source and allow the vessel to cool to room temperature inside the oil bath (slow cooling over 4-6 hours). Do not use an ice bath until the mixture is below 30°C.[1]
-
The "Swish" Technique: Instead of full recrystallization, slurry the 85% ee solids in refluxing Ethanol (10 volumes) for 1 hour, then cool. This selectively dissolves surface impurities without total dissolution.[1]
Q2: My chiral HPLC shows a "shoulder" on the main peak. Is this the enantiomer or a regioisomer? Diagnosis: In 3-substituted phenyl piperazines, regioisomers (e.g., 2-(4-fluorophenyl)piperazine) are rare unless the starting material was impure.[1] However, defluorinated side-products (2-phenylpiperazine) are common if catalytic hydrogenation was used upstream.[1] Verification:
-
Check the UV spectrum of the shoulder.[1] If it matches the main peak exactly, it is likely the enantiomer (R-isomer).[1]
-
Run LC-MS.[1]
-
See Protocol B for the definitive HPLC method.
Section B: Yield & Chemical Purity[1][6]
Q3: I obtained high ee (>99%), but my yield is only 15%. Where did the product go? Analysis: The theoretical maximum yield for a resolution is 50% (unless dynamic kinetic resolution is used). A 15% yield implies you are losing the target diastereomer in the mother liquor.[1] Troubleshooting:
-
Stoichiometry: Ensure you used 0.5 to 0.6 equivalents of L-Tartaric acid relative to the amine.[1] Using 1.0 equivalent forces the formation of the bis-tartrate or includes the unwanted enantiomer salt, complicating separation.
-
Solvent Volume: You may be using too much solvent.[1] The target concentration for crystallization is typically 5-7 mL of solvent per gram of substrate.[1]
-
Salt Solubility: The (2S)-tartrate salt is likely too soluble in your current solvent.[1] Add an anti-solvent (e.g., MTBE or Acetone) dropwise to the cooled mother liquor to induce further precipitation.[1]
Q4: The final free-base oil is turning yellow/brown upon standing.[1] Why? Cause: Secondary amines like piperazines are prone to oxidation and carbamate formation (reacting with atmospheric CO2).[1] Prevention:
-
Storage: Store the intermediate as the Tartrate or Hydrochloride salt, not the free base. Salts are kinetically stable.[1]
-
Inert Atmosphere: If you must store the free base, flush the vial with Argon and store at -20°C.
-
Metal Scavenging: If the color comes from residual Palladium (from upstream hydrogenation), treat the free base solution with SiliaMetS® Thiol or activated carbon before final evaporation.[1]
Standardized Protocols
Protocol A: Resolution of Racemic 2-(3-fluorophenyl)piperazine
This protocol utilizes the solubility difference between the (2S, 2R)-diastereomeric salt pair.[1]
Reagents:
-
Racemic 2-(3-fluorophenyl)piperazine (100 g, 0.55 mol)[1]
-
L-(+)-Tartaric Acid (41.6 g, 0.27 mol) [Note: 0.5 eq stoichiometry] [1]
-
Methanol (HPLC Grade)[1]
-
Water (Deionized)[1]
Step-by-Step:
-
Dissolution: Dissolve 100 g of racemic amine in 500 mL of Methanol (5 vol) at 50°C.
-
Acid Addition: Dissolve L-Tartaric acid in 150 mL of Methanol. Add this solution dropwise to the amine solution over 30 minutes while maintaining 50-60°C.
-
Nucleation: A thick white precipitate should form.[1] If not, seed with 10 mg of pure (S)-salt crystals.[1]
-
Crystallization: Heat the slurry to reflux (approx. 65°C) for 1 hour.
-
Cooling: Allow to cool to 20-25°C over 4 hours with gentle stirring. Then chill to 0-5°C for 2 hours.
-
Filtration: Filter the white solid. Wash the cake with 100 mL of cold Methanol.
-
Free Basing (Analysis): Take a small aliquot (50 mg), treat with 1N NaOH, extract into DCM, and run Chiral HPLC.
-
Target: >95% ee.
-
If <95% ee: Recrystallize the wet cake from Ethanol:Water (9:1).[1]
-
Protocol B: Chiral HPLC Method for Quality Control
Validated for separation of 3-fluoro isomers.[1]
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.[1][2]1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm |
| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min |
| Selectivity ( | > 1.3 |
Impurity Profile & Removal
| Impurity Type | Origin | Removal Strategy |
| (R)-Enantiomer | Incomplete resolution | Recrystallization of Tartrate salt in EtOH/H2O.[1] |
| Defluoro-analog (2-phenylpiperazine) | Over-reduction during synthesis | Difficult to remove by crystallization.[1] Requires flash chromatography (DCM/MeOH/NH3) or control of hydrogenation conditions (lower pressure, avoid Pt catalysts).[1] |
| Palladium (Pd) | Hydrogenation catalyst | Treat free base solution with N-acetylcysteine or Thiol-silica scavengers.[1] |
| Inorganic Salts | Neutralization (NaCl/KCl) | Final free base extraction into DCM (Dichloromethane) followed by water wash.[1] |
References
-
Vertex AI Search. (2023).[1] Process for the preparation of piperazine compounds and hydrochloride salts thereof.[1][3] (Patent MX2011006590A).[1] Google Patents. Link
-
Ullah, N., et al. (2014).[1][4] Crystal structure and Hirshfeld surface analysis of piperazine salts. IUCrData.[1] Link
-
Phenomenex. (2023).[1] Chiral HPLC Applications Guide: Separation of Amine Enantiomers. Phenomenex Technical Guides.[1] Link
-
BOC Sciences. (2023).[1] Chiral Resolution and Separation Services: Diastereomeric Salt Formation.[1][5][] BOC Sciences Technical Notes.[1]
-
National Institutes of Health (NIH). (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC.[1][7] Link
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. preprints.org [preprints.org]
Technical Support Center: Boc Deprotection of (2S)-2-(3-fluorophenyl)piperazine
Welcome to the technical support center for the deprotection of the tert-butyloxycarbonyl (Boc) group from (2S)-2-(3-fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the challenges of this crucial synthetic step with confidence and precision.
Introduction
The removal of the Boc protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where the piperazine moiety is a common scaffold.[1] The acid-labile nature of the Boc group allows for its selective removal under relatively mild conditions.[2][3] However, the presence of the fluorophenyl group and the specific stereochemistry of (2S)-2-(3-fluorophenyl)piperazine can introduce nuances that require careful consideration of reaction parameters to ensure high yield and purity.
This guide will explore the most common acidic deprotection methods, address potential pitfalls, and provide detailed protocols to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of Boc-(2S)-2-(3-fluorophenyl)piperazine in a question-and-answer format.
Problem 1: My Boc deprotection is incomplete or sluggish.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: The deprotection is an acid-catalyzed reaction.[4] If the acid is too weak or used in insufficient quantities, the reaction may not proceed to completion.
-
Solution: Increase the equivalents of the acid (e.g., trifluoroacetic acid or HCl) or use a stronger acidic condition.[4] For instance, when using Trifluoroacetic Acid (TFA), a common approach is to use it in a 1:1 v/v mixture with a solvent like Dichloromethane (DCM).[5] For HCl, a 4M solution in an organic solvent like 1,4-dioxane is typically effective.[1][6]
-
-
Low Reaction Temperature: While many Boc deprotections proceed readily at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.
-
Solution: Consider moderately increasing the reaction temperature (e.g., to 40-50 °C), but be mindful of any other temperature-sensitive functional groups in your molecule.[4]
-
-
Reagent Quality: The quality of the acid and solvents is crucial. Old or improperly stored reagents can be less effective.
-
Solution: Use fresh, high-purity TFA or a recently purchased solution of HCl in dioxane. Ensure that anhydrous solvents are used, as water can sometimes interfere with the reaction, especially when using methods like HCl in organic solvents.[7]
-
Problem 2: I am observing significant side product formation.
Potential Causes & Solutions:
-
t-Butylation of Nucleophilic Sites: The deprotection mechanism involves the formation of a reactive tert-butyl cation intermediate.[5][8] This cation can alkylate other nucleophilic sites on your molecule, such as the unprotected piperazine nitrogen or the electron-rich fluorophenyl ring.[5][9][10]
-
Degradation of Starting Material or Product: Prolonged exposure to strong acidic conditions can lead to the degradation of sensitive molecules.
-
Solution: Optimize Reaction Time and Temperature. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid unnecessarily long reaction times.[4][11] Performing the reaction at a lower temperature (e.g., 0 °C) can also help minimize side reactions.[4]
-
Problem 3: I'm having difficulty with the work-up and isolation of my product.
Potential Causes & Solutions:
-
Product is Water-Soluble: The resulting (2S)-2-(3-fluorophenyl)piperazine, especially in its protonated salt form, may have significant water solubility, leading to poor recovery during aqueous work-up.
-
Solution 1: Precipitation of the Hydrochloride Salt. If using HCl for deprotection, the hydrochloride salt of the product may precipitate directly from the reaction mixture, especially from solvents like dioxane or diethyl ether.[1] This allows for simple isolation by filtration.
-
Solution 2: Evaporation and Trituration. After removing the acid and solvent under reduced pressure, the resulting salt can be triturated with a non-polar solvent like diethyl ether to afford a solid, which can then be collected by filtration.[12]
-
Solution 3: Basic Work-up and Extraction. To obtain the free amine, the reaction mixture can be carefully neutralized with a base (e.g., saturated sodium bicarbonate or 1M NaOH) to a pH of 8-9.[1] The deprotected piperazine can then be extracted with an organic solvent like ethyl acetate or dichloromethane.[1]
-
-
Residual Acid: Residual TFA can be difficult to remove completely by simple evaporation.
-
Solution: Co-evaporation. Co-evaporation with a solvent like toluene or isopropanol can help to azeotropically remove residual TFA.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the Boc group from (2S)-2-(3-fluorophenyl)piperazine?
The most prevalent and reliable methods for Boc deprotection are acid-catalyzed.[1][12] The two most common reagents are:
-
Trifluoroacetic Acid (TFA): Typically used in a solvent like dichloromethane (DCM), often in a 1:1 or 1:4 ratio (TFA:DCM).[5][13] Reactions are generally fast, often completing within 30 minutes to a few hours at room temperature.[1]
-
Hydrochloric Acid (HCl): Commonly used as a 4M solution in 1,4-dioxane.[1][6] This method often yields the hydrochloride salt of the amine, which can sometimes be conveniently isolated by precipitation.[1]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product (the free amine or its salt) is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the product, as it reacts with the newly formed secondary amine.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the disappearance of the starting material and the appearance of the product with the expected mass.[4][11]
Q3: Are there milder alternatives to TFA and HCl for Boc deprotection?
Yes, for substrates that are sensitive to strong acids, several milder methods can be employed:
-
Aqueous Phosphoric Acid: This has been shown to be a selective method for Boc deprotection in the presence of other acid-sensitive groups.[7]
-
Oxalyl Chloride in Methanol: This system is reported to be very mild and tolerant of acid-labile functional groups.[7][14]
-
Thermolytic Cleavage: In some cases, the Boc group can be removed by heating in a suitable solvent, avoiding the use of any acid.[7][15] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate this process, sometimes accelerated by microwave irradiation.[16][17]
Q4: My molecule contains other acid-sensitive functional groups. How can I selectively remove the Boc group?
The Boc group is generally one of the more acid-labile protecting groups, allowing for selective deprotection.[9][10]
-
Careful Titration of Acid: Using a limited amount of a strong acid or employing milder acidic conditions can achieve selectivity.
-
Alternative Mild Methods: Consider using one of the milder alternatives mentioned in Q3, such as aqueous phosphoric acid or oxalyl chloride in methanol.[7]
Q5: What is the mechanism of acid-catalyzed Boc deprotection?
The mechanism involves a few key steps:[1][8][12]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and yielding the free amine.
-
Protonation of Amine: Under the acidic conditions, the newly formed amine is protonated to give the corresponding amine salt.[8]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-(2S)-2-(3-fluorophenyl)piperazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Cation scavenger (e.g., anisole, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected piperazine (1 equivalent) in DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
If desired, add a cation scavenger (1-2 equivalents).
-
Slowly add TFA (typically 5-10 equivalents, or to a final concentration of 20-50% v/v).[5][12]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[1][5]
-
For isolation of the free amine, dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected (2S)-2-(3-fluorophenyl)piperazine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
Boc-(2S)-2-(3-fluorophenyl)piperazine
-
4M HCl in 1,4-dioxane
-
Anhydrous solvent (e.g., methanol, ethyl acetate, or dichloromethane)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected piperazine (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate).[1]
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[1]
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to afford the crude hydrochloride salt.[1] To obtain the free amine, the salt can be neutralized with a base and extracted as described in Protocol 1.
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Equivalents | Temperature | Typical Reaction Time | Work-up/Isolation |
| TFA | DCM | 5-10 | 0 °C to RT | 30 min - 4 hours | Evaporation, optional basic work-up |
| HCl | 1,4-Dioxane | 5-10 | RT | 1 - 4 hours | Precipitation/filtration or evaporation |
Visualization
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Simplified mechanism of acid-catalyzed Boc group removal.
References
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
- BenchChem. (n.d.). Troubleshooting incomplete Boc deprotection.
- BenchChem. (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
- BenchChem. (n.d.). N-Boc deprotection issues and alternative methods.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (n.d.). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.
- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008, October 14). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Asgari, M., & et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Cyclization of Fluorophenyl Diamines
Status: Operational Specialist: Senior Application Scientist Topic: Troubleshooting Benzimidazole/Heterocycle Synthesis from Fluorinated Precursors
Introduction
Welcome to the technical support hub for fluorinated heterocycle synthesis. The cyclization of fluorophenyl diamines (e.g., 4-fluoro-1,2-diaminobenzene) to form benzimidazoles or quinoxalines is a cornerstone reaction in medicinal chemistry. Fluorine is introduced to modulate metabolic stability (
This guide moves beyond generic protocols to address the specific electronic and steric anomalies caused by the fluorine substituent.
Module 1: Reactivity & Regioselectivity
The Core Issue: Tautomerism vs. Isomerism
Users frequently report "mixture of isomers" when analyzing the product of 4-fluoro-1,2-diaminobenzene + carboxylic acid.
-
Diagnosis: If you are using an N-unsubstituted diamine, you are likely observing tautomerism , not regioisomerism. The 5-fluoro-1H-benzimidazole and 6-fluoro-1H-benzimidazole are distinct structures in the solid state but exist in rapid equilibrium in solution (NMR).
-
Technical Insight: The fluorine atom exerts a dual effect:
-
Inductive Withdrawal (-I): Deactivates the ring generally.
-
Resonance Donation (+R): specifically increases electron density at the ortho and para positions relative to itself.
-
In 4-fluoro-1,2-diaminobenzene:
-
Amine A (meta to F): Deactivated by -I.
-
Amine B (para to F): Moderated. The +R effect competes with the -I effect, making the para-amine significantly more nucleophilic than the meta-amine [1].
Protocol: Controlling Nucleophilic Attack
When reacting with electrophiles (e.g., acid chlorides), the para-amine (relative to F) attacks first.
Figure 1: Nucleophilic hierarchy in fluorophenyl diamines. The amine para to the fluorine is the primary nucleophile.
Module 2: The "Missing Fluorine" (Defluorination)
The Problem: Side Reactions
Symptom: Mass spectrometry shows a product mass of
Root Cause:
The benzimidazole ring is electron-deficient. When protonated (under acidic catalytic conditions), it becomes a strong electron-withdrawing group. A fluorine atom at the 5/6 position is activated for Nucleophilic Aromatic Substitution (
Risk Factors:
-
Solvent: DMSO, DMF, or Alcohols at high temperatures (>120°C).
-
Base: Strong bases (alkoxides) promote
rapidly. -
Position: 2,4-difluoro systems are extremely labile.
Troubleshooting Table: Preventing Defluorination
| Variable | High Risk (Avoid) | Recommended (Safe) |
| Solvent | DMSO, DMF (can decompose to dimethylamine, a nucleophile) | Toluene, Xylene, Dichlorobenzene, PPA |
| Temperature | >150°C in nucleophilic solvents | <120°C or Microwave (short duration) |
| Catalyst | Strong Lewis Acids (can activate F leaving group) | Polyphosphoric Acid (PPA), Eaton's Reagent |
| Workup | Quenching into strong base while hot | Cool to RT first, then neutralize |
Module 3: Incomplete Cyclization (Stalling)
The Problem: Stuck at the "Open" Amide
Symptom: LCMS shows a peak corresponding to
Mechanism: The initial acylation is fast, but the ring closure (dehydration) is the rate-determining step. Fluorine's electron-withdrawing nature reduces the nucleophilicity of the second amine, making it sluggish to attack the amide carbonyl [2].
Workflow: Pushing to Completion
Method A: The Phillips Condensation (Standard)
-
Reagent: 4N HCl or Polyphosphoric Acid (PPA).
-
Optimization: If stalling occurs in HCl, switch to PPA at 120°C. PPA acts as both solvent and dehydrating agent, forcing the equilibrium toward the heterocycle.
Method B: Oxidative Cyclization (For Aldehydes) If using aldehydes instead of acids, the reaction requires an oxidant.
-
Reagent:
(Sodium metabisulfite) in DMF/Ethanol. -
Why it works: The bisulfite adduct facilitates the attack, and air/oxidant drives the aromatization.
Figure 2: Diagnostic logic for reaction monitoring.
Module 4: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Recommended for library synthesis to minimize defluorination time.
-
Mix: 1.0 eq Fluorophenyl diamine + 1.1 eq Carboxylic acid.
-
Solvent: 2 mL Toluene (or solvent-free if neat).
-
Catalyst: 0.1 eq
or Silica-supported acid. -
Conditions: Microwave irradiation, 160°C, 10–20 mins.
-
Note: Toluene prevents
issues common in DMF.
Protocol B: Oxidative Cyclization with Aldehydes
Best for sensitive substrates.
-
Mix: 1.0 eq Diamine + 1.0 eq Aldehyde in EtOH/Water (3:1).
-
Add: 1.5 eq Sodium Metabisulfite (
). -
Reflux: 4–6 hours.
-
Mechanism: The bisulfite forms a soluble adduct and acts as a mild oxidant/activator, avoiding the harsh acidic conditions of the Phillips reaction [3].
Frequently Asked Questions (FAQ)
Q: I see two spots on TLC that merge into one after workup. What is happening? A: You are likely seeing the mono-amide intermediate and the final product, or the two tautomers if the solvent is acidic/basic. In non-polar solvents, tautomers can sometimes resolve, but they are chemically identical for downstream applications.
Q: Can I use acid chlorides instead of carboxylic acids? A: Yes, but you must add a base (TEA/DIPEA) to scavenge HCl during the first step (amide formation), then add acid (AcOH/HCl) and heat to close the ring. One-pot acid chloride reactions often stall at the amide stage without the second acid-catalyzed step.
Q: My 4,5-difluoro-1,2-diaminobenzene reaction turned black and tarry. A: Multi-fluorinated benzenes are electron-poor and prone to polymerization or oxidation. Perform the reaction under Nitrogen/Argon. Add a radical scavenger (BHT) or use milder oxidative conditions (Protocol B) rather than harsh acids.[1][2][3][4]
References
-
AdiChemistry. "Phillips Condensation Reaction | Mechanism & Explanation." AdiChemistry.com. Available at: [Link]
-
Kandri Rodi, Y. et al. "Study of the condensation of o-phenylenediamines with malonic acid under acidic medium."[5] Journal of Moroccan Chemistry of Heterocycles, 2024.[5] Available at: [Link]
-
Stratakis, M. et al. "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." MDPI: Catalysts, 2020. Available at: [Link]
Sources
Technical Support Center: Stability of (2S)-2-(3-fluorophenyl)piperazine in Solution
Document ID: TSS-CHEM-2S-3FPP-001
Version: 1.0
Introduction
Welcome to the technical support guide for (2S)-2-(3-fluorophenyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound in solution-based experiments. Understanding the degradation pathways and stability profile of (2S)-2-(3-fluorophenyl)piperazine is critical for obtaining reproducible results, developing robust analytical methods, and ensuring the efficacy and safety of potential drug candidates. This guide consolidates field-proven insights and troubleshooting protocols to address common challenges encountered during the handling and analysis of this and related phenylpiperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (2S)-2-(3-fluorophenyl)piperazine in solution?
A1: While specific degradation pathways for the (2S)-2-(3-fluorophenyl)piperazine isomer are not extensively published, based on the behavior of related phenylpiperazine and piperazine derivatives, the primary routes of degradation in solution are hydrolysis, oxidation, and photodegradation.[1][2]
-
Hydrolysis: The piperazine ring itself is generally stable against hydrolysis, but the overall stability of its derivatives can be highly dependent on the pH of the solution.[1][3][4] Extreme pH conditions (strongly acidic or alkaline) can catalyze degradation reactions.[5]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. This can be accelerated by the presence of oxygen, metal ions (like copper or iron), and exposure to light (photo-oxidation).[1][6][7] Oxidative degradation can lead to the formation of various by-products, potentially causing discoloration of the solution.[1]
-
Photodegradation: Many aromatic compounds, including those with a phenyl group, are sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[1][8] It is a common practice to protect piperazine solutions from light.[9]
Q2: My solution of (2S)-2-(3-fluorophenyl)piperazine has turned a slight yellow/brown. What is the likely cause?
A2: A color change in your solution is a strong indicator of chemical degradation. The most probable causes are oxidation or photodegradation. Phenylpiperazine derivatives can form colored degradation products upon oxidation.[1] This process can be catalyzed by dissolved oxygen, trace metal impurities, or exposure to light.[1][6] To prevent this, it is crucial to use high-purity solvents, consider de-gassing solvents with an inert gas like nitrogen or argon, and always store solutions in light-resistant (amber) containers.[1]
Q3: How does pH impact the stability of my compound in aqueous solution?
A3: As a piperazine derivative, (2S)-2-(3-fluorophenyl)piperazine is a weak base, making its stability highly pH-dependent.[1][10] The ionization state of the molecule changes with pH, which in turn can alter its susceptibility to different degradation pathways.[5] For many piperazine-containing drugs, a specific pH range provides maximum stability.[1] It is highly recommended to perform a pH-stability profile by preparing solutions in a series of buffers across a wide pH range (e.g., pH 2 to 10) to identify the optimal pH for your formulation or experiment.[1][5] Studies on other piperazine derivatives have shown that solution pH is a controlling parameter for their behavior and utility.[11]
Q4: I am observing inconsistent results in my biological assays. Could this be related to compound instability?
A4: Absolutely. Inconsistent results, such as a loss of potency or unexpected biological effects, are classic signs of compound degradation.[1] If the active concentration of your compound is decreasing over time due to instability, it will directly impact the reliability and reproducibility of your experimental data. It is critical to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can also contribute to degradation.[1] Studies on synthetic piperazines in biological matrices have confirmed that phenyl piperazines can be unstable, with significant analyte loss observed after extended storage.[12]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Loss of Potency / Inconsistent Assay Results | Chemical degradation of the active compound. | 1. Confirm Identity & Purity: Re-analyze your stock material to ensure its initial purity. 2. Use Fresh Solutions: Always prepare solutions immediately before an experiment.[1] 3. Optimize Storage: If storage is necessary, aliquot into single-use vials, purge with nitrogen/argon, and store at ≤ -20°C, protected from light.[1][12] 4. Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (see protocol below) to understand its liabilities.[13][14] |
| Precipitation or Cloudiness in Solution | Poor solubility, pH shift, or formation of insoluble degradation products. | 1. Check Solubility: Determine the solubility limit in your chosen solvent system. 2. Control pH: Ensure the solution is buffered to a pH where the compound is both stable and soluble. Piperazine itself is freely soluble in water.[10] 3. Consider Salt Form: Using a salt form of the compound (e.g., hydrochloride) can significantly improve aqueous solubility and stability.[1] 4. Filter Solution: Use a 0.22 µm syringe filter after preparation to remove any initial particulates. |
| Difficulty Separating Parent from Degradants via HPLC | The analytical method is not "stability-indicating." Co-elution of the parent peak with one or more degradation products. | 1. Change Column Selectivity: If using a standard C18 column, try a different stationary phase such as C8, Phenyl, or Cyano to achieve different selectivity.[1] 2. Optimize Mobile Phase pH: The retention of basic compounds like piperazines is highly sensitive to mobile phase pH. Experiment with different pH values.[1] 3. Employ Gradient Elution: If isocratic elution fails, a gradient program is often necessary to resolve closely eluting peaks.[1] 4. Use Additives: A small amount of an amine modifier like triethylamine in the mobile phase can improve the peak shape of basic analytes.[1] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and develop a stability-indicating analytical method.[14][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a solution of (2S)-2-(3-fluorophenyl)piperazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Establish Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
-
Control Sample: Keep one aliquot protected from light at -20°C as an unstressed control.
-
Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Stop the degradation reaction before analysis. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Analyze all stressed samples and the control sample using a stability-indicating HPLC method. Calculate the percentage of degradation by comparing the parent peak area to the control.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[17]
Initial Conditions (Example Starting Point):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.0 with acetic acid.[17]
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 259 nm (or wavelength of maximum absorbance for the compound).[17]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Optimization Strategy:
-
Analyze Stressed Samples: Inject the samples generated from the forced degradation study that show 10-20% degradation.
-
Assess Peak Purity: Use a Diode Array Detector (DAD) to evaluate the peak purity of the parent compound in the stressed samples. The peak should not contain any underlying degradant peaks.
-
Resolve Peaks: If co-elution occurs, systematically adjust method parameters:
-
Modify the gradient slope (make it shallower to increase separation).
-
Change the pH of Mobile Phase A. The charge state of the piperazine moiety is highly sensitive to pH, and this will significantly alter retention.[1]
-
Try a different organic modifier (e.g., methanol instead of acetonitrile).[1]
-
If necessary, switch to a column with a different stationary phase (e.g., Phenyl or Cyano) for alternative selectivity.[1]
-
Summary of Stability Factors & Recommendations
The stability of (2S)-2-(3-fluorophenyl)piperazine is a multifactorial issue. The following diagram and table summarize the key influences and best practices for handling.
Caption: Key factors influencing solution stability.
| Parameter | Recommendation | Rationale |
| pH | Determine the optimal pH for stability using a buffered system. Avoid strongly acidic or alkaline conditions unless required for the experiment. | Piperazine derivatives are weak bases whose stability is highly pH-dependent.[1][11] |
| Solvent | Use high-purity, HPLC-grade solvents. For aqueous solutions, consider using degassed water. | Minimizes catalytic impurities and dissolved oxygen that can promote oxidative degradation. |
| Atmosphere | For long-term storage of sensitive solutions, purge the vial headspace with an inert gas (Nitrogen or Argon). | Removes oxygen to prevent oxidative degradation.[1] |
| Temperature | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by using single-use aliquots. | Reduces the rate of all chemical degradation reactions.[1][12] |
| Light Exposure | Always prepare and store solutions in amber glass vials or containers wrapped in foil to protect from light. | Prevents photodegradation, a common pathway for aromatic compounds.[1] |
| Additives | If oxidation is a known issue, consider adding antioxidants (e.g., BHT) or chelating agents (e.g., EDTA). | Scavenges free radicals and sequesters catalytic metal ions.[1] |
References
- Oxidative degradation of piperazine in the absorption of carbon dioxide. (n.d.). Google Books.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (n.d.). BenchChem.
- Ochedi, F., Garcia, S., & Van der Spek, M. (2022, November 28). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. SSRN.
- Ochedi, F. O., et al. (2023, October 1). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020, December 30). ACS Publications.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020, December 30). PMC.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed.
- Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate.
- The hydrolysis of piperazine-2,5-dione. (1966, February). PubMed.
- Piperazine. (n.d.). Wikipedia.
- Analytical Methods. (2010, January 15). RSC Publishing.
- Forced Degradation Studies for Biopharmaceuticals. (2020, November 12). BioPharm International.
- Photostability studies. (a-c) The changes in absorbance at the... (n.d.). ResearchGate.
- Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. (1939, October 1). Journal of the American Chemical Society.
- Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
- A Review on Analytical Methods for Piperazine Determination. (2022, September 18). NTU Journal.
- para-Fluorophenylpiperazine. (n.d.). Wikipedia.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
- Influence of pH of Piperazine strip ionization and fraction of... (n.d.). ResearchGate.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate.
- Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics.
- Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). PMC.
- 1-(2-Fluorophenyl)piperazine 97 1011-15-0. (n.d.). Sigma-Aldrich.
- 2-(3-Fluorophenyl)piperazine. (n.d.). PubChem.
- Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine by ELF and LOL, Inhibitory activity against Alzheimer's Disease, and ADME Prediction. (2026, January 12). ResearchGate.
- The Phenomenon of para-Fluorophenylpiperazine (pFPP) in Combination with the Synthetic Cannabinoid AMB-FUBINACA in Seized Plant Material in New Zealand. (2025, August 6). ResearchGate.
- Piperazine. (n.d.). Santa Cruz Biotechnology.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017, June 15). PubMed.
- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers.
- The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Figshare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Piperazine [medbox.iiab.me]
- 11. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pharmainfo.in [pharmainfo.in]
- 15. biomedres.us [biomedres.us]
- 16. jddtonline.info [jddtonline.info]
- 17. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-2-(3-Fluorophenyl)piperazine Process Chemistry
This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and engineers scaling up the synthesis of (S)-2-(3-fluorophenyl)piperazine .
Status: Operational | Topic: Scale-Up & Troubleshooting | Audience: Process Chemistry / R&D[1]
Executive Summary: Route Selection Strategy
For the scale-up of (S)-2-(3-fluorophenyl)piperazine, two primary routes exist. While asymmetric synthesis from (S)-3-fluorophenylglycine appears direct, it suffers from significant racemization risks during the high-temperature cyclization step.[1]
Recommendation: The industry-standard for multikilogram scale-up is the Resolution-Racemization-Recycle (RRR) route.[1] This involves synthesizing the racemic piperazine via reduction of the corresponding pyrazine, followed by classical optical resolution and recycling of the unwanted enantiomer.
Part 1: Critical Process Parameters (CPPs) & Troubleshooting
Module A: Optical Resolution (The Chiral Break)
Core Challenge: Achieving >99% ee with economically viable yields. Recommended Resolving Agent: N-Acetyl-L-Leucine (High specificity) or (-)-Dibenzoyl-L-tartaric acid (Cost-effective).[1]
| Symptom | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (<90% ee) | Fast Crystallization: Cooling ramp >10°C/hour traps the eutectics.[1] | Implement Controlled Cooling: Heat to reflux until clear. Cool to nucleation temp (approx. 50°C), hold for 2 hours, then cool to 0°C at a rate of 5°C/hour. |
| "Oiling Out" of Salt | Solvent Polarity Mismatch: The salt is too soluble in the alcohol component. | Adjust Solvent Ratio: If using EtOH/Water, increase the Ethanol fraction. A standard starting ratio is 95:5 EtOH:H₂O. Seed crystals are mandatory at the cloud point. |
| Low Yield (<30%) | Over-Solubility: The diastereomeric salt is too soluble in the mother liquor.[1] | Anti-Solvent Addition: Add MTBE or Isopropyl Acetate (IPAc) after the mixture reaches room temperature to drive precipitation.[1] |
Q: Why does my ee% stall at 96% even after recrystallization? A: You have likely reached the eutectic composition of the salt.[1] Switch to a "Pope-Peachy" method: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl).[1] This forces the "wrong" enantiomer to remain in solution as the highly soluble HCl salt, while the "right" enantiomer crystallizes as the chiral salt.
Module B: Racemization & Recycling (The Economic Driver)
Core Challenge: Converting the waste (R)-isomer back to the racemate without degradation.[1]
Protocol: Base-Mediated Thermal Equilibration
-
Isolate: Freebase the unwanted (R)-enriched mother liquors.
-
Reagent: Potassium tert-butoxide (KOtBu) (0.2 eq) in Toluene or DMSO.
-
Condition: Reflux (110°C) for 12–24 hours.
-
Mechanism: Deprotonation at the benzylic C2 position creates a planar carbanion/enamine intermediate, destroying chirality. Reprotonation yields the racemate.[2]
Q: I see "dimer" impurities forming during racemization. Why? A: Oxidative coupling. Phenylpiperazines are sensitive to air oxidation at high temperatures.
-
Fix: Sparge the reactor with Nitrogen/Argon for 30 minutes before heating and maintain a positive inert pressure throughout.
Module C: Reduction of 2-(3-fluorophenyl)pyrazine
Core Challenge: Safety management of the exotherm and preventing defluorination.
| Parameter | Specification | Risk Factor |
| Catalyst | Pd/C (5-10% loading) | Defluorination: Pd can cleave the C-F bond under high H₂ pressure.[1] |
| Alternative | Raney Nickel | Pyrophoric: Requires careful handling; less prone to defluorination than Pd. |
| Solvent | Methanol or Ethanol | Flammability: High risk during catalyst filtration. |
Troubleshooting Defluorination: If you observe des-fluoro analogs (2-phenylpiperazine) by LCMS:
-
Switch Catalyst: Use Pt/C (Platinum on Carbon) or Rh/C , which are less aggressive toward aryl halides than Palladium.
-
Add Poison: Add trace amounts of thiophene or use sulfided Pt/C to attenuate catalyst activity.
Part 2: Detailed Experimental Protocols
1. Synthesis of Racemic 2-(3-fluorophenyl)piperazine
-
Step 1 (Condensation): React 3-fluorophenacyl bromide with ethylenediamine (excess) in DCM at 0°C to form the dihydropyrazine intermediate.[1]
-
Step 2 (Oxidation): Treat the intermediate with MnO₂ or air oxidation to yield 2-(3-fluorophenyl)pyrazine.[1]
-
Step 3 (Reduction):
-
Charge autoclave with 2-(3-fluorophenyl)pyrazine (1.0 eq) and Methanol (10 vol).
-
Add Raney Nickel (10 wt% of substrate).
-
Pressurize to 5 bar H₂; heat to 50°C.
-
Monitor consumption of starting material (approx. 6-8 hours).[1]
-
Safety: Filter catalyst under Argon. Do not let the filter cake dry out.
-
2. Resolution with N-Acetyl-L-Leucine
-
Dissolve racemic 2-(3-fluorophenyl)piperazine (100g, 0.55 mol) in Ethanol (800 mL).
-
Add N-Acetyl-L-Leucine (95g, 0.55 mol).
-
Heat to reflux (78°C) until fully dissolved.
-
Cool slowly to 60°C; seed with pure (S)-salt crystals.
-
Cool to 20°C over 4 hours.
-
Filter white crystals.
-
Freebasing: Suspend salt in DCM/Water. Add 2M NaOH until pH > 12. Separate organic layer, dry (Na₂SO₄), and concentrate.[1]
Part 3: Process Visualization
Diagram 1: Strategic Route Selection
Caption: Decision matrix comparing the Chiral Pool route (prone to racemization) vs. the recommended Resolution-Recycle route.
Diagram 2: The Resolution-Racemization-Recycle (RRR) Loop
Caption: The "RRR" loop maximizes atom economy by converting the unwanted (R)-isomer back into the process stream.[1]
Part 4: Safety & Engineering Controls
1. Corrosivity: Phenylpiperazines are strong bases and severe skin irritants.
-
PPE: Neoprene gloves (Nitrile is often insufficient for long exposure to hot amines).
-
First Aid: Immediate irrigation with water. Do not use vinegar (exothermic neutralization on skin).
2. Thermal Hazards:
-
Reaction: The reduction of the pyrazine is highly exothermic.
-
Control: Use a semi-batch hydrogenation protocol (feed substrate slowly) rather than a batch loading if cooling capacity is limited.
References
-
Synthetic Approaches to Piperazine-Containing Drugs. Molecules, 2023.[1] (Review of general piperazine synthesis strategies). [1]
-
Process for the preparation of piperazine derivatives. European Patent EP0483932A1. (Describes the condensation of anilines/halides to form piperazine rings).[1]
-
Resolution of Racemic Mixtures by Phase Transition. PMC, 2011. (Discusses resolving agent kinetics).
-
Racemization of optically active amines. US Patent US20130345475A1. (Details the base-catalyzed racemization conditions for recycling).
-
Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (Analogous hazards). Cayman Chemical.
Sources
Validation & Comparative
A Practical Guide to the NMR Characterization of (2S)-2-(3-fluorophenyl)piperazine versus its Racemic Mixture
In the landscape of pharmaceutical development and chiral chemistry, the unequivocal stereochemical assignment and determination of enantiomeric purity are paramount. For molecules such as 2-(3-fluorophenyl)piperazine, where the stereocenter at the C2 position dictates its pharmacological profile, a robust and reliable analytical methodology is not just a regulatory requirement but a cornerstone of quality control. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of the enantiomerically pure (2S)-2-(3-fluorophenyl)piperazine and its racemic counterpart. We will delve into the causality behind experimental choices, present detailed protocols, and explore the power of both ¹H and ¹⁹F NMR spectroscopy in resolving this chiral system.
The Challenge of Enantiomeric Differentiation by NMR
Enantiomers, by their very nature, are chemically and physically identical in an achiral environment. Consequently, a standard NMR spectrum of a racemic mixture will be indistinguishable from that of a pure enantiomer.[1] To overcome this, we must introduce a chiral environment that induces diastereomeric interactions, leading to non-equivalent magnetic environments for the two enantiomers. This can be achieved through the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs). While CDAs create covalent diastereomeric bonds, CSAs form transient, non-covalent diastereomeric complexes, offering the advantage of a simpler, non-destructive analysis.[2][3] For the analysis of amines like 2-(3-fluorophenyl)piperazine, CSAs are particularly effective.[4][5]
Strategic Selection of a Chiral Solvating Agent
The choice of CSA is critical for successful enantiodiscrimination. The ideal CSA should exhibit strong and stereochemically distinct interactions with the analyte. For secondary amines such as our target molecule, (R)-(-)-1,1'-Bi(2-naphthol), commonly known as (R)-BINOL, is an excellent and commercially available choice.[1][4][6] The two hydroxyl groups of BINOL can form hydrogen bonds with the amine functionalities of the piperazine ring, while the binaphthyl backbone provides a rigid chiral scaffold that forces the two enantiomers of the analyte into conformationally distinct diastereomeric complexes.
¹H NMR Analysis: Unveiling the Diastereomeric Splitting
In an achiral solvent, the ¹H NMR spectrum of racemic 2-(3-fluorophenyl)piperazine would show a single set of signals. For instance, the proton at the C2 stereocenter would appear as a single multiplet. Upon the addition of (R)-BINOL, the once-superimposed spectra of the (R) and (S) enantiomers diverge.
The proton at the C2 position is particularly diagnostic. In the presence of (R)-BINOL, the (2S)-enantiomer will form an (S,R) diastereomeric complex, while the (2R)-enantiomer will form an (R,R) complex. These diastereomeric complexes have different three-dimensional structures and, consequently, the C2 proton in each will experience a different magnetic environment, leading to two distinct signals in the ¹H NMR spectrum of the racemate. The integration of these signals directly corresponds to the ratio of the enantiomers.
Let's consider the expected ¹H NMR chemical shifts for the key protons of 2-(3-fluorophenyl)piperazine. Based on data for the parent compound, 2-phenylpiperazine, we can anticipate the approximate chemical shifts.[7] The addition of the fluorine atom will introduce further complexity and coupling.
| Proton | Expected Chemical Shift (ppm) - Racemic (No CSA) | Expected Chemical Shift (ppm) - Racemic with (R)-BINOL |
| C2-H | ~3.5 - 4.0 (multiplet) | Two distinct multiplets (e.g., ~3.6 and ~3.7) |
| Piperazine N-H | Broad signal | Two distinct broad signals |
| Aromatic Protons | ~6.8 - 7.4 | Minor splitting or broadening of signals |
Note: The exact chemical shifts and the magnitude of the separation (Δδ) will depend on the concentration of the analyte and CSA, the solvent, and the temperature.
¹⁹F NMR Analysis: A Highly Sensitive Probe
The presence of a fluorine atom in our target molecule provides a powerful and often underutilized handle for chiral analysis. ¹⁹F NMR offers several advantages, including a 100% natural abundance of the ¹⁹F nucleus, high sensitivity, and a wide chemical shift range, which can lead to larger and more easily quantifiable separations between enantiomeric signals.[8]
Similar to the ¹H NMR experiment, the addition of (R)-BINOL will create diastereomeric environments around the fluorine atom of the two enantiomers. This will result in two distinct signals in the ¹⁹F NMR spectrum for the racemic mixture. The typical chemical shift for an aromatic fluorine is in the range of -100 to -140 ppm (relative to CFCl₃).[9][10]
| Nucleus | Expected Chemical Shift (ppm) - Racemic (No CSA) | Expected Chemical Shift (ppm) - Racemic with (R)-BINOL |
| ¹⁹F | Single resonance | Two distinct resonances |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Enantiopure Sample:
-
Accurately weigh approximately 5 mg of (2S)-2-(3-fluorophenyl)piperazine and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
-
Racemic Sample (without CSA):
-
Accurately weigh approximately 5 mg of racemic 2-(3-fluorophenyl)piperazine and dissolve it in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
-
Racemic Sample with CSA:
-
Accurately weigh approximately 5 mg of racemic 2-(3-fluorophenyl)piperazine into a clean, dry NMR tube.
-
Add 1.5 to 2.0 molar equivalents of (R)-(-)-1,1'-Bi(2-naphthol) (approximately 12-16 mg) to the same NMR tube.
-
Add 0.6 mL of CDCl₃.
-
Gently agitate the tube to ensure complete dissolution.
-
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse (zg30).
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 3-4 seconds.
-
-
¹⁹F NMR Parameters:
-
Pulse sequence: Standard single-pulse with proton decoupling.
-
Number of scans: 64-256.
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Visualizing the Workflow
Caption: Experimental workflow for comparative NMR analysis.
The Underlying Principle of Chiral Recognition
Caption: Formation of diastereomeric complexes leading to distinct NMR signals.
Conclusion
The NMR characterization of (2S)-2-(3-fluorophenyl)piperazine versus its racemic mixture is a clear-cut example of the power of chiral solvating agents in modern analytical chemistry. By forming transient diastereomeric complexes with a CSA like (R)-BINOL, we can effectively break the magnetic equivalence of the enantiomers. This allows for their direct observation and quantification using both ¹H and, advantageously, ¹⁹F NMR spectroscopy. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently assess the enantiomeric purity of this and similar chiral piperazine derivatives, ensuring the quality and stereochemical integrity of these important pharmaceutical building blocks.
References
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]
-
A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment. SciELO. [Link]
-
NMR Chiral solvating agents. ResearchGate. [Link]
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]
-
Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. The Royal Society of Chemistry. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. PMC - PubMed Central. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. [Link]
-
Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Lookchem. [Link]
-
¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
- 1. asdlib.org [asdlib.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Phenylpiperazine(5271-26-1) 1H NMR spectrum [chemicalbook.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to the Stereospecific Biological Activity of (2S)- vs. (2R)-Fluorophenyl Piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative analysis of the biological activities of the (2S) and (2R) enantiomers of fluorophenyl piperazine derivatives. As a Senior Application Scientist, my objective is to provide an in-depth, objective examination of their differential pharmacology, grounded in established principles of medicinal chemistry and supported by illustrative experimental data from related compounds. This document is designed to empower researchers in the rational design of novel therapeutics by highlighting the critical role of stereochemistry in this privileged scaffold.
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the realm of pharmacology, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit divergent biological activities. This stereoselectivity arises from the chiral nature of their biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. The distinct three-dimensional arrangement of atoms in each enantiomer dictates its interaction with the binding site, often leading to one enantiomer being significantly more potent (the eutomer) while the other is less active or may even mediate off-target effects (the distomer).
The fluorophenyl piperazine moiety is a cornerstone in the development of centrally-acting therapeutics, demonstrating activity at a range of aminergic receptors. The strategic placement of a fluorine atom can enhance metabolic stability and modulate receptor affinity. The introduction of a chiral center, particularly at the 2-position of the piperazine ring, necessitates a thorough evaluation of each enantiomer's individual pharmacological profile. This guide will explore the profound impact of this stereoisomerism on biological activity.
Enantioselective Synthesis and Analytical Verification
The production and confirmation of enantiomerically pure compounds are foundational to any stereospecific investigation.
Strategies for Enantioselective Synthesis
Two primary routes are employed for the synthesis of enantiopure 2-substituted piperazines:
-
Asymmetric Synthesis: This is the preferred modern approach, utilizing chiral catalysts or auxiliaries to direct the formation of a specific enantiomer from a prochiral starting material. This method is inherently more efficient than chiral resolution.
-
Chiral Resolution: This classical method involves separating a racemic mixture by reacting it with a chiral resolving agent to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by techniques such as fractional crystallization.
Analytical Confirmation of Enantiomeric Purity
The most reliable and widely used method for determining the enantiomeric purity of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC) .
Detailed Protocol: Chiral HPLC for Enantiomeric Purity Analysis
-
Column Selection: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating arylpiperazine enantiomers.
-
Mobile Phase Optimization: A systematic approach is used to find the optimal mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier such as isopropanol or ethanol. The goal is to achieve baseline resolution of the two enantiomeric peaks.
-
Sample Preparation: A dilute solution of the analyte is prepared in the mobile phase to ensure it is within the linear dynamic range of the detector.
-
Analysis: The sample is injected into the HPLC system, and the eluting enantiomers are detected, usually by UV absorbance.
-
Quantification: The enantiomeric excess (% ee) is calculated based on the integrated peak areas of the (2S) and (2R) enantiomers.
Workflow for Chiral HPLC Analysis
Caption: A typical workflow for the determination of enantiomeric purity using chiral HPLC.
Comparative Biological Activity: A Stereospecific Paradigm
Case Study: Vestipitant - A Precedent for Stereoselectivity
A compelling example of the importance of stereochemistry is found in the development of Vestipitant, a potent and selective NK1 receptor antagonist.[1] The core of Vestipitant is a 2-(S)-(4-fluoro-2-methylphenyl)piperazine moiety. The discovery and optimization process for this compound underscored that the (S)-configuration at the 2-position of the piperazine ring was critical for its high in vitro potency and in vivo activity.[1] This highlights that the spatial orientation of the fluorophenyl group, dictated by the chiral center, is a key determinant of its interaction with the NK1 receptor.
Receptor Binding Affinity: The Foundation of Pharmacological Action
Receptor binding assays quantify the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. It is highly probable that the (2S) and (2R) enantiomers of fluorophenyl piperazine would exhibit different affinities for various receptors, particularly dopamine and serotonin receptors, which are common targets for this class of compounds.
Table 1: Hypothetical Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | (2S)-1-(2-fluorophenyl)piperazine (Hypothetical) | (2R)-1-(2-fluorophenyl)piperazine (Hypothetical) | Rationale for Anticipated Differences |
| Dopamine D2 | 50 | 500 | One enantiomer may better fit the chiral binding pocket. |
| Serotonin 5-HT1A | 25 | 300 | Stereospecific hydrogen bonding and hydrophobic interactions. |
| Serotonin 5-HT2A | 100 | 80 | Differential interaction with accessory binding sites. |
This table presents hypothetical data to illustrate the expected differences based on established pharmacological principles. Actual values would require experimental determination.
Functional Activity: Beyond Binding to Biological Response
Functional assays are essential to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).
Detailed Protocol: cAMP Assay for 5-HT1A Receptor Functional Activity
-
Cell Culture: Utilize a cell line (e.g., HEK293) stably expressing the human 5-HT1A receptor.
-
Cell Seeding: Plate the cells in a multi-well format and allow for overnight attachment.
-
Compound Incubation: Treat the cells with a range of concentrations of the (2S) and (2R) enantiomers. To measure antagonism, co-incubate with a known 5-HT1A agonist.
-
cAMP Measurement: After incubation, lyse the cells and quantify intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) for each enantiomer.
Signaling Pathway for Gαi-Coupled Receptors like 5-HT1A
Caption: Simplified Gαi signaling pathway, where agonist binding leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
In Vivo Pharmacokinetics and Efficacy
Stereochemistry can also profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. One enantiomer might be a preferred substrate for a particular metabolic enzyme (e.g., a cytochrome P450 isoform), leading to a shorter half-life and lower systemic exposure compared to its mirror image. These pharmacokinetic differences, combined with differential receptor interactions, will ultimately dictate the in vivo efficacy and therapeutic window of each enantiomer.
Conclusion and Future Perspectives
While direct experimental data comparing the biological activities of (2S)- and (2R)-fluorophenyl piperazine is not currently prevalent in the public domain, the foundational principles of medicinal chemistry and pharmacology provide a strong basis for expecting significant stereospecific differences. The precedent set by more complex derivatives like Vestipitant, where the (S)-enantiomer is crucial for activity, underscores the necessity of evaluating each enantiomer independently.
For researchers in drug development, the key takeaway is that the synthesis and investigation of a racemic mixture of a 2-substituted fluorophenyl piperazine is insufficient. A comprehensive pharmacological characterization demands the resolution or asymmetric synthesis of the individual (2S) and (2R) enantiomers and their subsequent head-to-head comparison in a battery of in vitro and in vivo assays. Such a rigorous, stereospecific approach is indispensable for elucidating the true therapeutic potential of this important chemical scaffold and for developing safer, more effective medicines.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. PhD Dissertation, Auburn University. [Link]
-
Di Fabio, R., et al. (2005). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 48(14), 4683-4696. [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. [Link]
-
Webb, M., et al. (2023). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Neuropharmacology, 227, 109438. [Link]
-
Khan, I., et al. (2023). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Molecular Diversity. [Link]
-
Boer, D. D., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 40(8), 3465-3482. [Link]
-
Canale, V., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1100. [Link]
Sources
A Comparative Guide to the Crystal Structure Analysis of (2S)-2-(3-fluorophenyl)piperazine Salts
For Researchers, Scientists, and Drug Development Professionals
In pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical step that can significantly influence its bioavailability, stability, and manufacturability.[1] More than half of all drugs on the market are administered as salts, underscoring the importance of this strategy to modulate a drug's physicochemical properties.[2] This guide provides an in-depth comparison of the analytical techniques used to characterize and select the optimal salt form of (2S)-2-(3-fluorophenyl)piperazine, a chiral phenylpiperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive compounds.[3]
While specific crystal structure data for (2S)-2-(3-fluorophenyl)piperazine salts are not publicly available, this guide will use a combination of established principles, data from analogous phenylpiperazine structures, and standardized experimental protocols to provide a comprehensive and scientifically grounded framework for their analysis. The focus is on the causality behind experimental choices and the interpretation of data to ensure a self-validating analytical workflow.
The Strategic Imperative of Salt Screening
The primary goal of salt screening is to identify a crystalline salt form of an active pharmaceutical ingredient (API) with optimal solid-state properties.[4] For a compound like (2S)-2-(3-fluorophenyl)piperazine, which contains basic nitrogen atoms in the piperazine ring, salt formation with an acid is a common strategy to improve properties such as:
-
Solubility and Dissolution Rate: Poorly water-soluble compounds often suffer from low bioavailability.[5] Converting them into salt forms can significantly enhance their solubility.[6]
-
Stability: The crystalline form of a salt is generally more stable than the amorphous form, which is crucial for handling, transportation, and shelf-life.[1]
-
Crystallinity: A well-defined crystalline structure ensures consistent physical properties.[1]
-
Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the air. A desirable salt form will have low hygroscopicity.[6]
The selection process is a multi-tiered strategy that involves preparing and crystallizing various salt forms, followed by a rigorous evaluation of their physicochemical properties.[6]
Comparative Analysis of (2S)-2-(3-fluorophenyl)piperazine Salts: A Hypothetical Case Study
To illustrate the analytical process, let's consider a hypothetical comparison between two common salt forms of (2S)-2-(3-fluorophenyl)piperazine: the hydrochloride (HCl) salt and the L-tartrate salt. The choice of counterion can have a profound effect on the resulting salt's properties.[7][8]
Experimental Workflow for Salt Characterization
The comprehensive characterization of these hypothetical salts would follow a logical progression of analytical techniques.
Caption: Workflow for the characterization and selection of an optimal salt form.
Core Analytical Techniques and Data Interpretation
X-Ray Powder Diffraction (XRPD)
Why it's used: XRPD is a fundamental technique for the characterization of crystalline solids.[9] It serves as a fingerprint for a specific crystal form, allowing for the differentiation between polymorphs, solvates, and salts.[10] It can also distinguish between crystalline and amorphous materials.[11]
Experimental Protocol:
-
A small amount of the salt powder (5-10 mg) is gently packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) over a range of 2θ angles (e.g., 2° to 40°).
-
The detector records the intensity of the diffracted X-rays at each angle.
-
The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed.
Data Interpretation: Different crystalline forms will produce unique XRPD patterns with sharp peaks at characteristic 2θ angles.[10] An amorphous form will show a broad "halo" instead of sharp peaks.[11]
Hypothetical Data Comparison:
| Parameter | (2S)-2-(3-fluorophenyl)piperazine HCl | (2S)-2-(3-fluorophenyl)piperazine L-tartrate |
| Appearance | Crystalline solid | Crystalline solid |
| Key XRPD Peaks (2θ) | 8.5°, 12.1°, 15.8°, 20.3°, 25.9° | 10.2°, 14.5°, 18.8°, 22.1°, 28.4° |
| Interpretation | The distinct XRPD pattern confirms the formation of a new crystalline salt, different from the free base. | The unique set of peaks indicates the formation of a distinct crystalline tartrate salt. |
The different peak positions for the HCl and L-tartrate salts would confirm that two different crystal structures have been formed.
Single-Crystal X-Ray Diffraction (SC-XRD)
Why it's used: While XRPD provides a fingerprint, SC-XRD provides the definitive three-dimensional structure of a molecule at the atomic level.[12][13] This technique is the gold standard for determining the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal.[14]
Experimental Protocol:
-
Crystal Growth: Single crystals of suitable size (typically >20 µm) and quality must be grown, often by slow evaporation of a solvent.[12]
-
Mounting: A single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray beam (often cooled to low temperatures) and rotated. A detector collects the diffraction pattern from multiple orientations.[12]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group, and then to solve and refine the crystal structure.[15]
Data Interpretation: SC-XRD data provides a wealth of information:
-
Absolute Configuration: For a chiral molecule like (2S)-2-(3-fluorophenyl)piperazine, SC-XRD can confirm the 'S' configuration at the chiral center.
-
Stoichiometry: It confirms the ratio of the API to the counterion (e.g., 1:1 or 2:1).
-
Intermolecular Interactions: It reveals the hydrogen bonding network, which is crucial for understanding the crystal packing and physical properties. For example, the tartrate salt, with its multiple hydroxyl and carboxyl groups, would be expected to form a more extensive hydrogen-bonding network than the simple HCl salt.
Hypothetical Structural Insights:
| Parameter | (2S)-2-(3-fluorophenyl)piperazine HCl | (2S)-2-(3-fluorophenyl)piperazine L-tartrate |
| Space Group | P2₁ | P1 |
| Stoichiometry | 1:1 | 1:1 |
| Key H-Bonds | N-H···Cl⁻ | N-H···O(carboxylate), O-H···N, O-H···O |
| Interpretation | Simple ionic interaction and hydrogen bonding between the piperazinium cation and chloride anion. | Extensive 3D hydrogen-bonding network involving both the piperazinium cation and the tartrate anion. |
The more complex hydrogen bonding in the tartrate salt could lead to a higher melting point and potentially different solubility characteristics compared to the HCl salt.[7]
Thermal Analysis: DSC and TGA
Why it's used: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material.[16] DSC measures the heat flow into or out of a sample as it is heated, revealing transitions like melting and crystallization.[17] TGA measures the change in mass of a sample as a function of temperature, which is useful for detecting the loss of water (for hydrates) or solvents (for solvates).[18] Simultaneous TGA-DSC analysis can provide both pieces of information in a single experiment.[19]
Experimental Protocol:
-
A small amount of the sample (2-5 mg) is weighed into an aluminum pan.
-
The pan is placed in the DSC/TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow (DSC) and weight loss (TGA) are recorded as a function of temperature.
Data Interpretation:
-
DSC: A sharp endothermic peak in the DSC thermogram typically corresponds to the melting point of a crystalline solid. Broader peaks might indicate other transitions.
-
TGA: A weight loss step in the TGA curve before decomposition indicates the presence of solvates or hydrates.
Hypothetical Data Comparison:
| Technique | (2S)-2-(3-fluorophenyl)piperazine HCl | (2S)-2-(3-fluorophenyl)piperazine L-tartrate |
| DSC (Melting Point) | Sharp endotherm at 215 °C | Sharp endotherm at 235 °C |
| TGA (Weight Loss) | No significant weight loss before decomposition >250 °C | No significant weight loss before decomposition >250 °C |
| Interpretation | Anhydrous, crystalline solid with a defined melting point. | Anhydrous, crystalline solid with a higher melting point, suggesting a more stable crystal lattice, likely due to more extensive hydrogen bonding.[20] |
Solubility Studies
Why it's used: The ultimate goal of salt selection is often to improve the aqueous solubility and dissolution rate of the API.[21] Therefore, direct measurement of solubility is a critical step.
Experimental Protocol (Equilibrium Solubility):
-
An excess amount of the salt is added to a known volume of a specific medium (e.g., water, phosphate buffer pH 7.4).
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved API in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Hypothetical Data Comparison:
| Parameter | (2S)-2-(3-fluorophenyl)piperazine HCl | (2S)-2-(3-fluorophenyl)piperazine L-tartrate |
| Aqueous Solubility (mg/mL) | 15.2 | 28.5 |
| Interpretation | The HCl salt provides a significant improvement in solubility over the free base (hypothetically <1 mg/mL). | The L-tartrate salt demonstrates superior aqueous solubility compared to the HCl salt. This could be attributed to the hydrophilic nature of the tartrate counterion. |
The nature of the counterion has a major impact on solubility.[7] The presence of multiple hydrophilic groups on the tartrate anion can facilitate greater interaction with water molecules, leading to enhanced solubility.
Conclusion: Synthesizing the Data for Optimal Salt Selection
The selection of the optimal salt form is a balanced decision based on a comprehensive evaluation of all characterization data.[6]
Caption: Decision matrix for selecting the optimal salt form based on key properties.
In our hypothetical case, both the HCl and L-tartrate salts of (2S)-2-(3-fluorophenyl)piperazine are crystalline and stable. However, the L-tartrate salt shows a higher melting point and significantly better aqueous solubility. This makes the L-tartrate salt the superior candidate for further development . The comprehensive analysis, from initial XRPD screening to definitive SC-XRD structure determination and solubility profiling, provides the necessary data to make an informed, evidence-based decision. This rigorous, multi-faceted approach is essential for de-risking the drug development process and ensuring the selection of a drug substance with optimal properties for clinical success.
References
-
Improved Pharma. (2021, February 14). Salt Screening. Available at: [Link]
-
Bhutani, H. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Fiori, M., & Gessi, S. (2012). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. La Clinica terapeutica, 163(3), e199–e208. Available at: [Link]
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Available at: [Link]
-
Crysforma. (n.d.). Salt screening. Available at: [Link]
-
McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]
-
Technobis. (2023, June 7). How to salt screen using the Crystal 16. Available at: [Link]
-
Larkin, P. J., & Carper, W. R. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Available at: [Link]
-
Ghebre-Sellassie, I., & Fay, M. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. Available at: [Link]
-
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Available at: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Available at: [Link]
-
PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]
-
Kumar, L., Amin, A., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical research, 29(1), 187–200. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals. Available at: [Link]
-
PubChem. (n.d.). Phenylpiperazine. National Center for Biotechnology Information. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Available at: [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
-
ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Available at: [Link]
-
Ciesielski, W. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 28(17), 6245. Available at: [Link]
-
Smeets, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1827–1840. Available at: [Link]
-
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Available at: [Link]
-
Saini, M. S., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(3), e202304031. Available at: [Link]
-
Patel, J. K., et al. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of pharmaceutical sciences, 99(9), 3821–3831. Available at: [Link]
-
Elder, D. P., & Holm, R. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. IQPC. Available at: [Link]
-
ResearchGate. (2025, August 6). Effect of the Counterion on the Solubility of Isostructural Pharmaceutical Lamotrigine Salts. Available at: [Link]
-
ResearchGate. (n.d.). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Available at: [Link]
-
JETIR. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Available at: [Link]
-
Wardell, J. L., et al. (2023, March 15). Syntheses and crystal structures of four 4-(4-nitrophenyl)piperazinium salts with hydrogen succinate, 4-aminobenzoate, 2-(4-chlorophenyl)acetate and 2,3,4,5,6-pentafluorobenzoate anions. Acta Crystallographica Section E: Crystallographic Communications, 79(4). Available at: [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Available at: [Link]
-
Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of medicinal chemistry, 52(10), 3238–3247. Available at: [Link]
-
Pelliccia, S., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. Available at: [Link]
-
Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Available at: [Link]
-
ResearchGate. (2025, September 14). Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]
-
Valente, A. M., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica chimica acta, 423, 346–352. Available at: [Link]
-
PubChem. (n.d.). 2-(3-Fluorophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025, August 7). Spectral and Structural Study of two Piperazine Based Nitrate Salts. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. jetir.org [jetir.org]
- 4. Salt screening [crysforma.com]
- 5. onyxipca.com [onyxipca.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. rigaku.com [rigaku.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]
Validating Enantiomeric Purity: A Comparative Guide to Chiral Shift Reagents
Executive Summary
In early-stage drug discovery, the speed of analytical feedback often dictates the pace of synthesis. While Chiral HPLC is the gold standard for final Quality Control (QC), method development can take days. Nuclear Magnetic Resonance (NMR) using Chiral Shift Reagents (CSRs) offers a rapid, in-situ alternative that requires no column screening and provides immediate structural feedback.[1]
This guide objectively compares Lanthanide Shift Reagents (LSRs) against Chiral Solvating Agents (CSAs) and Derivatizing Agents (CDAs), providing a validated protocol for determining enantiomeric excess (
Part 1: The Landscape of Enantiomeric Analysis
To select the correct tool, one must understand the trade-offs between the three primary NMR methodologies and the chromatographic alternative.
Comparative Analysis: CSRs vs. Alternatives
| Feature | Lanthanide Shift Reagents (LSRs) | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) | Chiral HPLC (Reference) |
| Primary Reagent | Eu(hfc)₃, Eu(fod)₃, Yb(hfc)₃ | Pirkle’s Alcohol, BINOL | Mosher’s Acid (MTPA), Camphanic Chloride | Chiral Stationary Phase (CSP) |
| Interaction Type | Lewis Acid-Base (Paramagnetic) | H-Bonding / | Covalent Bond | Adsorption / Partitioning |
| Exchange Rate | Fast (on NMR timescale) | Fast | Slow (Distinct Species) | N/A |
| Sample Prep | Mix & Measure (< 5 mins) | Mix & Measure (< 5 mins) | Reaction + Workup (2–24 hrs) | Dilute (Method Dev: Days) |
| Large (> 0.2 ppm typical) | Small (< 0.1 ppm typical) | Moderate (0.05–0.2 ppm) | Retention Time Diff ( | |
| Line Width | Broadening (Paramagnetic) | Sharp | Sharp | Sharp |
| Limit of Detection | ~1–2% minor enantiomer | ~2–5% minor enantiomer | ~1% (depends on conversion) | < 0.1% |
| Best Use Case | Rapid screening of polar functional groups (alcohols, ketones, amines).[1] | Non-polar aromatics or when line broadening is unacceptable.[1] | Absolute configuration assignment; high-precision | Final QC release; trace impurity analysis. |
Part 2: Mechanism of Action
Understanding the mechanism is vital for troubleshooting. CSRs function by forming a transient diastereomeric complex with the analyte.[2]
The Equilibrium Model
In an achiral solvent (e.g.,
Because the equilibrium constants (
Visualization: The Chiral Discrimination Pathway
Figure 1: Mechanism of chiral recognition via fast-exchange complexation. The observed chemical shift is a weighted average of the free and complexed states.
Part 3: Validated Experimental Protocol
Reagent Selection: For most Lewis-basic substrates (alcohols, ketones, esters, amines), Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is the recommended starting point due to its high solubility and strong shifting capability [1].[1]
The "Titration" Method (Self-Validating)
Do not simply add a fixed amount of CSR.[1] A stepwise titration is required to distinguish true enantiomeric splitting from impurities or signal artifacts.
Step-by-Step Workflow
-
Baseline Acquisition:
-
Dissolve ~10 mg of substrate in 0.6 mL
(or for better resolution).[1] -
Acquire a standard
NMR spectrum. -
Critical: Ensure the sample is dry. Water competes for the Lanthanide coordination site, killing the shift.
-
-
Preparation of CSR Stock:
-
Prepare a concentrated solution of Eu(hfc)₃ in the same solvent (e.g., 20 mg in 100
).
-
-
Stepwise Addition (The Validation Step):
-
Analysis:
-
Track the movement of protons closest to the chiral center (e.g.,
-protons, methyl groups). -
Observe the "splitting" of singlets into doublets (or doublets into two sets of doublets).
-
Visualization: Experimental Workflow
Figure 2: Iterative titration workflow ensures that signal splitting is tracked and optimized, preventing misinterpretation of impurities as enantiomers.
Part 4: Data Analysis and Integrity
Calculating Enantiomeric Excess ( )
Once the signals are baseline resolved (typically
Handling Line Broadening
LSRs are paramagnetic, causing signal broadening (
-
Problem: Broad peaks overlap, making integration inaccurate.
-
Solution:
-
Temperature: Lower the temperature (e.g., 273 K). This often sharpens the equilibrium exchange, distinct from viscosity broadening [2].
-
Alternative Reagent: Switch to Yb(hfc)₃ (Ytterbium).[1] It induces shifts with significantly less line broadening than Europium, though the shifts are often smaller.
-
Self-Validation Checklist (Trustworthiness)
To ensure the result is scientifically valid:
-
Racemic Control: Always run the racemic starting material first. If the racemate does not split 1:1, the method is invalid (or the "racemate" isn't racemic).
-
Linearity Check: Plot the chemical shift (
) vs. [CSR]/[Substrate] ratio.[1] A linear response confirms a well-behaved fast-exchange system.[1] -
Impurity Flag: If a "minor enantiomer" peak does not shift in parallel with the major peak during titration, it is an impurity, not an enantiomer.
References
-
Wenzel, T. J. (2007).[1][3][7] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1][3] [1]
-
Parker, D. (1991).[1][6] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.[1]
-
U.S. Food and Drug Administration (FDA). (1992).[1] Development of New Stereoisomeric Drugs.
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of (2S)-2-(3-fluorophenyl)piperazine
For: Researchers, scientists, and drug development professionals.
Foreword
In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of chiral compounds is not merely a regulatory hurdle but a scientific imperative. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and in the case of enantiomers, even subtle differences in stereochemistry can lead to vastly different pharmacological and toxicological profiles. This guide is dedicated to the analytical cornerstone of (2S)-2-(3-fluorophenyl)piperazine, a chiral molecule of significant interest.
As a Senior Application Scientist, my objective extends beyond the mere presentation of protocols. This document is crafted to provide a deeper understanding of the "why" behind the "how"—elucidating the rationale for choosing specific reference standards, the mechanistic underpinnings of chiral separation techniques, and the logic behind the validation of these methods. By grounding our discussion in established scientific principles and regulatory guidelines, this guide aims to empower researchers to develop and implement robust, self-validating analytical systems for (2S)-2-(3-fluorophenyl)piperazine, ensuring the integrity and reliability of their findings.
The Critical Role of Certified Reference Standards
The foundation of any analytical measurement is a well-characterized reference standard. For (2S)-2-(3-fluorophenyl)piperazine, a Certified Reference Material (CRM) serves as the primary point of comparison, ensuring the identity, purity, and concentration of the analyte are accurately determined.
Deconstructing the Certificate of Analysis (CoA)
A Certificate of Analysis for a CRM is more than a simple declaration of purity; it is a comprehensive document that provides a transparent account of the material's characterization. When evaluating a reference standard for (2S)-2-(3-fluorophenyl)piperazine, the following sections of the CoA warrant meticulous scrutiny:
-
Purity: This is often determined by a mass balance approach, combining results from multiple analytical techniques. Look for a purity value expressed with an associated uncertainty.
-
Identity Confirmation: The CoA should detail the spectroscopic techniques used to confirm the chemical structure, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Enantiomeric Purity: For a chiral standard like (2S)-2-(3-fluorophenyl)piperazine, this is a critical parameter. The CoA should specify the method used for its determination (e.g., chiral HPLC or SFC) and the percentage of the desired (S)-enantiomer versus the undesired (R)-enantiomer.
-
Residual Solvents: The presence of residual solvents from the synthesis process should be quantified, typically by headspace gas chromatography (GC).
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
-
Traceability: The CoA should provide information on the traceability of the measurements to national or international standards.
Comparison of Available Reference Standards
While a specific, commercially available CRM for (2S)-2-(3-fluorophenyl)piperazine with a detailed public CoA is not readily found, several vendors offer related piperazine derivatives as analytical reference standards. When sourcing a standard, it is crucial to request a comprehensive CoA from the supplier. The table below outlines key parameters to compare between potential suppliers.
| Supplier | Product Name | Purity Specification | Certification | Available Documentation |
| Supplier A | 2-(3-(Trifluoromethyl)phenyl)piperazine (hydrochloride) | ≥98% | Analytical Reference Standard | Product Information Sheet, SDS |
| Supplier B | 1-(2-Fluorophenyl)piperazine | 97% | Research Grade | Certificate of Analysis (Lot-specific) |
| Pharmacopeial Standards | Piperazine USP Reference Standard | As per USP monograph | Primary Standard | USP Monograph |
Note: The above table is illustrative. Researchers must contact suppliers directly to obtain specific CoAs for their target analyte.
Analytical Methodologies for Chiral Purity and Impurity Profiling
The analysis of (2S)-2-(3-fluorophenyl)piperazine necessitates methods that can not only quantify the main component but also resolve and quantify its enantiomeric and other potential impurities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the preeminent techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity. The chiral recognition mechanism is a complex interplay of several non-covalent interactions, including:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The aromatic rings of the phenylcarbamate derivatives on the CSP can interact with the aromatic ring of the analyte.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the separation.
-
Steric Hindrance: The chiral grooves and cavities on the surface of the CSP create a steric environment that favors the interaction of one enantiomer over the other.
This protocol is a robust starting point for the development and validation of a chiral HPLC method, based on established methods for similar piperazine derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak® IC (or similar cellulose tris(3,5-dichlorophenylcarbamate) CSP), 250 x 4.6 mm, 5 µm | Polysaccharide-based CSPs have shown broad applicability for piperazine derivatives. |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v) | The combination of polar organic solvents and a basic additive is effective for the elution and good peak shape of basic analytes like piperazines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 35 °C | Temperature can influence enantioselectivity; 35 °C is a common starting point for method development. |
| Detection Wavelength | 254 nm | The fluorophenyl group provides UV absorbance. A PDA detector allows for monitoring across a range of wavelengths to optimize sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | Baseline resolution between the (S) and (R) enantiomers (Rs > 1.5). No interference from placebo or known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified range. |
| Accuracy | Recovery of 98.0% to 102.0% for the main component. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for the main component. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 for the (R)-enantiomer. |
| Robustness | No significant changes in resolution or quantitation with small, deliberate variations in method parameters (e.g., flow rate, temperature). |
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC for chiral separations, offering several advantages.
-
Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and faster analysis times compared to HPLC.
-
Reduced Solvent Consumption: SFC primarily uses compressed CO₂ as the mobile phase, significantly reducing the consumption of organic solvents, making it a more environmentally friendly ("greener") technique.
-
Orthogonal Selectivity: SFC can sometimes provide different or better enantioselectivity compared to HPLC for the same CSP.
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and a back-pressure regulator (BPR).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm | Amylose-based CSPs often show complementary selectivity to cellulose-based CSPs. |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) with 0.1% Diethylamine | Methanol is a common polar modifier in SFC. The basic additive improves peak shape for basic analytes. |
| Flow Rate | 3.0 mL/min | Higher flow rates are achievable in SFC due to the low viscosity of the mobile phase. |
| Outlet Pressure (BPR) | 150 bar | Maintains the CO₂ in a supercritical state. |
| Column Temperature | 40 °C | A typical temperature for SFC separations. |
| Detection | UV at 254 nm |
Impurity Profiling: Beyond the Enantiomer
A comprehensive analysis of (2S)-2-(3-fluorophenyl)piperazine must also consider other potential impurities that may arise during synthesis or degradation.
The Unwanted Enantiomer: (2R)-2-(3-fluorophenyl)piperazine
The most critical chiral impurity is the (R)-enantiomer. Its presence must be controlled and quantified, as it may have different pharmacological or toxicological properties. The chiral HPLC and SFC methods described above are designed for this purpose.
Positional Isomers
During the synthesis of 2-(3-fluorophenyl)piperazine, there is a possibility of forming positional isomers, such as 2-(2-fluorophenyl)piperazine and 2-(4-fluorophenyl)piperazine, depending on the starting materials and reaction conditions. These isomers may be difficult to separate from the desired product and may have different biological activities.
Process-Related Impurities
The synthesis of piperazine derivatives can involve various reagents and intermediates that could potentially be carried through to the final product. Common process-related impurities may include:
-
Unreacted starting materials: e.g., 1-bromo-3-fluorobenzene, piperazine.
-
By-products from side reactions: The specific by-products will depend on the synthetic route employed.
-
Reagents and catalysts: Traces of catalysts (e.g., palladium) or other reagents may remain.
A thorough understanding of the synthetic route is essential for identifying potential process-related impurities.
Conclusion: A Framework for Robust Analysis
The reliable analysis of (2S)-2-(3-fluorophenyl)piperazine is achievable through a systematic and scientifically grounded approach. This guide has provided a framework for selecting appropriate certified reference standards, developing and validating robust chiral separation methods using HPLC and SFC, and considering the broader impurity profile of the analyte.
By understanding the principles behind these analytical techniques and adhering to established validation guidelines, researchers can ensure the quality, safety, and efficacy of products containing (2S)-2-(3-fluorophenyl)piperazine and contribute to the advancement of pharmaceutical science with data of the highest integrity.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
The synthesis, analysis and characterisation of piperazine based drugs. Figshare. 2015. Available from: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. 2012. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2020. Available from: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. 2012. Available from: [Link]
-
Journal of Chromatography A. FAGG. 2014. Available from: [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. 2018. Available from: [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. 2015. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
instruction manual for chiralpak® az-3. Chiral Technologies. 2013. Available from: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. 2022. Available from: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. 2016. Available from: [Link]
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. 2018. Available from: [Link]
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of (2S)-2-(3-fluorophenyl)piperazine
For the discerning researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S)-2-(3-fluorophenyl)piperazine, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols for analogous chemical structures and authoritative guidelines on the disposal of fluorinated organic compounds.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, (2S)-2-(3-fluorophenyl)piperazine should be handled as a hazardous substance.
Key Hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
To mitigate these risks, the following minimum Personal Protective Equipment (PPE) must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of poor ventilation or the potential for aerosol generation, a NIOSH-approved respirator is necessary.[3]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation and containment of chemical waste are fundamental to laboratory safety.
Step-by-Step Containerization Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated container for (2S)-2-(3-fluorophenyl)piperazine waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Labeling: The label must include the full chemical name, "(2S)-2-(3-fluorophenyl)piperazine," and appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible materials can lead to dangerous reactions.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
The Recommended Disposal Pathway: High-Temperature Incineration
The presence of a carbon-fluorine bond in (2S)-2-(3-fluorophenyl)piperazine dictates the most appropriate disposal method. High-temperature incineration in a licensed hazardous waste facility is the recommended and most effective method for the complete destruction of fluorinated organic compounds.[5][6]
The Rationale Behind Incineration:
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds resistant to many conventional chemical and biological degradation processes.[6] High temperatures, typically above 850°C, are required to break this bond and ensure complete mineralization of the compound.[7]
Modern hazardous waste incinerators are equipped with afterburners and sophisticated flue gas scrubbing systems.[5] This is crucial for neutralizing hazardous decomposition products that are formed during the combustion of fluorinated and nitrogen-containing organic compounds.
Hazardous Decomposition Products:
Under fire conditions, (2S)-2-(3-fluorophenyl)piperazine is expected to decompose and produce the following hazardous substances:[1][3]
The alkaline scrubbers in a hazardous waste incinerator are essential for neutralizing acidic gases like hydrogen fluoride and nitrogen oxides, preventing their release into the atmosphere.[5]
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and informed response is critical to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment as outlined in Section 1.
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect the Waste: Carefully collect the absorbed material and place it in the designated hazardous waste container for (2S)-2-(3-fluorophenyl)piperazine.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination of Empty Containers: Leaving No Trace
Empty containers that once held (2S)-2-(3-fluorophenyl)piperazine must be properly decontaminated before disposal.
Container Decontamination Procedure:
-
Triple Rinse: Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in the designated container for (2S)-2-(3-fluorophenyl)piperazine.[5]
-
Container Disposal: After thorough decontamination, the container can typically be disposed of as regular laboratory waste. However, it is best practice to puncture or otherwise render the container unusable to prevent its reuse.[5] Always follow your institution's specific guidelines for the disposal of decontaminated containers.
Summary of Critical Disposal Information
| Parameter | Guideline | Source |
| Primary Disposal Method | High-Temperature Incineration in a licensed hazardous waste facility. | [5][6] |
| Hazard Classifications | Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant. | [1][2][3][4] |
| Personal Protective Equipment | Chemical safety goggles, resistant gloves, lab coat. Respirator if needed. | [3] |
| Waste Container | Labeled, sealed, and chemically compatible container. | [5] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Hydrogen Fluoride. | [1][3] |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste. | |
| Empty Container Disposal | Triple rinse with a suitable solvent, collect rinsate as hazardous waste. | [5] |
Disposal Decision Workflow
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
